Efo-dine
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethenylpyrrolidin-2-one;molecular iodine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.I2/c1-2-7-5-3-4-6(7)8;1-2/h2H,1,3-5H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKVUHPKYQGHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1=O.II | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown amorphous hygroscopic powder; [HSDB], YELLOW-TO-BROWN HYGROSCOPIC POWDER. | |
| Record name | Povidone-iodine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | POVIDONE-IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble in water, Soluble in alcohol; practically insoluble in chloroform, carbon tetrachloride, ether, solvent hexane, acetone., Practically insoluble in acetone, and light petroleum., Solubility in water: good | |
| Record name | Povidone-iodine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POVIDONE-IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Yellowish-brown amorphous hygroscopic powder | |
CAS No. |
25655-41-8 | |
| Record name | Povidone-iodine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-41-8 | |
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| Record name | Povidone-iodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06812 | |
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| Record name | Povidone iodine | |
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| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer, compd. with iodine | |
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| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer, compd. with iodine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Povidone-iodine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POVIDONE-IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Elucidation of Povidone Iodine S Antimicrobial Mechanisms of Action
Oxidative Stress Induction by Free Iodine Species
Free iodine released from the povidone iodine complex is a potent oxidizing agent. drugbank.comcalibrechem.comnih.govnih.gov This oxidative capacity leads to damage across various cellular structures and pathways within microorganisms. calibrechem.comnih.govgeneesmiddeleninformatiebank.nlnih.gov
Disruption of Microbial Protein Synthesis and Structure
Iodine interacts with amino acids, particularly tyrosine and histidine, and oxidizes sulfhydryl (-SH) groups in cysteine residues within microbial proteins. patsnap.comnih.govgeneesmiddeleninformatiebank.nlmdpi.com This oxidation and iodination disrupt the structure and function of critical enzymes and structural proteins, leading to their denaturation and inactivation. patsnap.comnih.govgeneesmiddeleninformatiebank.nl The prevention of hydrogen bonding by reacting with N-H groups also contributes to protein denaturation. geneesmiddeleninformatiebank.nl This widespread protein modification significantly impairs essential cellular processes, including protein synthesis. drugbank.comcalibrechem.comgeneesmiddeleninformatiebank.nlreviewofophthalmology.com
Interference with Nucleic Acid Integrity
Free iodine can interact directly with microbial nucleic acids, including DNA and RNA. patsnap.comcalibrechem.comnih.govgeneesmiddeleninformatiebank.nlreviewofophthalmology.com These interactions can result in mutations or breaks in the nucleic acid chains, interfering with replication, transcription, and ultimately leading to cell death. patsnap.comnih.gov
Cell Membrane and Cell Wall Integrity Compromise
Free iodine penetrates microbial cell walls and disrupts the integrity of the cell membrane. openaccessjournals.compatsnap.comcalibrechem.comwikipedia.orgeyewiki.orgnih.govgeneesmiddeleninformatiebank.nlmdpi.com This disruption involves the oxidation and iodination of lipids and fatty acids within the cell membrane, as well as the oxidation of membrane proteins. drugbank.compatsnap.comwikipedia.orgnih.govnih.govresearchgate.net The damage to the cell membrane can lead to increased permeability, leakage of intracellular contents, and ultimately cell lysis. patsnap.comwikipedia.org Electron microscopy and biochemical observations support the hypothesis that povidone iodine induces pore formation in microbial cell walls. eyewiki.orgnih.gov
Molecular Interactions with Microbial Components
Beyond the broad oxidative effects, iodine engages in specific molecular interactions with various microbial components. It adds to the amino groups in amino acid and nucleic acid compounds and modifies the thiol group in cysteine. mdpi.com These interactions contribute to the disruption of protein and nucleic acid structure and synthesis. drugbank.comgeneesmiddeleninformatiebank.nl In viruses, povidone iodine's virucidal mechanisms involve the inhibition of essential viral enzymes such as neuraminidase and haemagglutinin, blocking viral release from host cells and attachment to host cell receptors, respectively. nih.gov
pH and Concentration Dynamics Affecting Efficacy
The antimicrobial efficacy of povidone iodine is influenced by both pH and concentration. The level of free iodine in solution is dependent on pH and solvent. geneesmiddeleninformatiebank.nl Studies have shown that the antimicrobial effect of povidone iodine is strongly diminished with rising pH. nih.govkarger.com The effective pH range for povidone iodine is generally considered to be between 1.5 and 6.5, with an optimum between pH 3 and 6. rjptonline.org
Research indicates a good correlation between the concentration of free iodine and the microbicidal activity. geneesmiddeleninformatiebank.nlrjptonline.org Paradoxically, in vitro analysis sometimes suggests that solutions with lower concentrations may be more effective than those with higher concentrations, potentially due to the release dynamics of free iodine from the complex. eyewiki.orgreviewofophthalmology.com One hypothesis suggests that at higher concentrations, polymeric aggregates may entrap free iodine, making it less accessible to microbial cell walls. eyewiki.org Upon initial dilution, these aggregates can dissolve, increasing the availability of free iodine. eyewiki.org Studies have investigated the efficacy of different concentrations against various microorganisms. For example, a study demonstrated that 5% povidone iodine was superior to 1% povidone iodine in bactericidal effect in the context of cataract surgery patients. eyewiki.org Another study showed that 10% povidone iodine was considerably more effective than chlorhexidine (B1668724) against methicillin-resistant Staphylococcus aureus (MRSA). openaccessjournals.com
The presence of organic materials such as blood and pus can reduce the efficacy of povidone iodine, although it is noted to be less impacted by these substances compared to some other antiseptics. patsnap.compatsnap.comdermatoljournal.com
Here is a summary of some research findings related to povidone iodine's efficacy:
| Study Focus | Key Finding | Relevant Section(s) |
| Efficacy against MRSA | 10% povidone iodine more effective than chlorhexidine against MRSA. openaccessjournals.com Rapid and superior bactericidal activity against MRSA shown in vitro and ex vivo studies with 10% and 7.5% solutions. asm.org | 2.1, 2.2, 2.3, 2.4 |
| Activity against Biofilms | Demonstrated activity against mature bacterial and fungal biofilms in vitro and ex vivo. geneesmiddeleninformatiebank.nldermatoljournal.com Low-dose PVP-I (0.25%) eradicated robust biofilms of MDR S. aureus, K. pneumoniae, P. aeruginosa, and Candida albicans in vitro. dermatoljournal.com | 2.2, 2.3 |
| Virucidal Activity | Active against a wide range of enveloped and non-enveloped viruses. calibrechem.comgeneesmiddeleninformatiebank.nlmdpi.com Inactivated influenza virus, HIV, mumps, and adenoviruses. nih.gov Attenuated viral replication in virus-infected cells. mdpi.com | 2.1, 2.3 |
| pH Influence on Efficacy | Antimicrobial effect strongly diminished with rising pH. nih.govkarger.com Effective pH range is 1.5-6.5, optimum 3-6. rjptonline.org | 2.4 |
| Comparison with other Antiseptics | Broader spectrum of activity compared to some other antiseptics like polihexanide, chlorhexidine, and octenidine. openaccessjournals.comdermatoljournal.com | 2.1, 2.2, 2.3 |
| Effect of Organic Material | Efficacy can be diminished by organic material, but less impacted than some other antiseptics. patsnap.compatsnap.comdermatoljournal.com | 2.4 |
Povidone-iodine (PVP-I) is a widely utilized antiseptic agent known for its broad spectrum of antimicrobial activity against bacteria, viruses, fungi, protozoa, and spores. openaccessjournals.comwikipedia.orgnih.govzeelabpharmacy.com Its efficacy stems from the controlled release of free iodine (I₂) from a complex with polyvinylpyrrolidone (B124986) (PVP). wikipedia.orgpatsnap.comnih.govtandfonline.com The PVP acts as a carrier, enhancing the solubility of iodine in water and facilitating its delivery to the microbial cell surface. nih.govgeneesmiddeleninformatiebank.nlbetadine.com.au
The primary mechanism of action involves the rapid penetration of free iodine into microorganisms. openaccessjournals.comnih.govnih.govgeneesmiddeleninformatiebank.nl Once inside, iodine targets essential cellular components, leading to rapid cell death. nih.govgeneesmiddeleninformatiebank.nl Key interactions include the oxidation and iodination of vital molecules within the microbial cell. wikipedia.orgnih.govpatsnap.comnih.govgeneesmiddeleninformatiebank.nl
Specifically, iodine disrupts protein structure and synthesis by reacting with amino acids such as tyrosine and histidine, as well as thiol groups in cysteine. patsnap.comgeneesmiddeleninformatiebank.nlmdpi.com This oxidation and modification of amino acids lead to the denaturation and inactivation of critical enzymes and structural proteins necessary for cellular function and survival. patsnap.comgeneesmiddeleninformatiebank.nl
Furthermore, iodine interferes with nucleic acids (DNA and RNA). patsnap.comgeneesmiddeleninformatiebank.nldrugbank.com These interactions can cause damage to the nucleic acid chains, inhibiting replication and ultimately resulting in cell death. patsnap.com Iodine is also thought to compromise the integrity of the microbial cell membrane by disrupting the lipid bilayer and reacting with unsaturated fatty acids. wikipedia.orgpatsnap.comgeneesmiddeleninformatiebank.nl This disruption can lead to leakage of intracellular contents and cell lysis. patsnap.com
The effect of povidone-iodine is dependent on the concentration of free iodine released. nih.govgeneesmiddeleninformatiebank.nl Studies have shown a correlation between free iodine concentration and microbicidal activity. geneesmiddeleninformatiebank.nl The slow and continuous release of free iodine from the PVP complex helps maintain a sustained antimicrobial effect. wikipedia.orgpatsnap.combetadine.com.au
The broad-spectrum activity of PVP-I and the lack of acquired bacterial resistance are attributed to these multiple mechanisms of action, making it difficult for microorganisms to develop resistance through a single mutation. openaccessjournals.comnih.govpatsnap.comresearchgate.netnih.gov
Comparative Mechanistic Analysis with Other Antiseptic Compounds
Comparing the mechanistic actions of povidone-iodine with other common antiseptic compounds highlights key differences in their modes of microbial inactivation. Antiseptics can broadly be classified based on the molecular size of their active component and their interaction with microbial membranes. openaccessjournals.com
Povidone-Iodine vs. Chlorhexidine:
Povidone-iodine releases small molecules of free iodine (I₂) that readily penetrate bacterial membrane channels (porins) and oxidize intracellular proteins, nucleotides, and fatty acids. openaccessjournals.comnih.govgeneesmiddeleninformatiebank.nl This leads to widespread disruption of vital cellular processes. Chlorhexidine, a larger cationic bisbiguanide molecule, primarily exerts its effect by adsorbing to and disrupting the microbial cell membrane. openaccessjournals.comcenterwatch.comijsurgery.com It causes leakage of intracellular components and inhibits membrane-bound enzymes. ijsurgery.com While both are broad-spectrum, studies suggest differences in their activity against specific microorganisms and their duration of action. Chlorhexidine is known for its rapid bactericidal action and persistent effect on the skin due to its binding to the stratum corneum. nih.govijpsjournal.com Povidone-iodine provides a rapid kill and a more persistent activity over time compared to elemental iodine solutions. zeelabpharmacy.comnih.gov Some comparative studies have indicated that chlorhexidine may be more effective in reducing surgical site infections in certain contexts, potentially due to its longer-lasting residual effect on the skin. nih.govijpsjournal.comijrcog.org However, other studies suggest comparable efficacy or superior activity of povidone-iodine against certain resistant strains like MRSA in in vitro settings. nih.govasm.org
Here is a comparison of the mechanistic differences:
| Feature | Povidone-Iodine | Chlorhexidine |
| Active Moiety | Free Iodine (I₂) | Chlorhexidine Digluconate (cationic molecule) |
| Primary Target in Cell | Intracellular proteins, nucleotides, fatty acids | Cell membrane |
| Mechanism | Oxidation, iodination, disruption of synthesis | Membrane disruption, leakage of contents |
| Penetration | Readily penetrates through membrane channels | Adsorbs to membrane, less intracellular penetration |
| Spectrum of Activity | Broad (bacteria, viruses, fungi, protozoa, spores) | Broad (bacteria, fungi, enveloped viruses) |
| Persistence on Skin | Provides persistent activity over time | Binds to skin, providing residual action |
Povidone-Iodine vs. Alcohol (e.g., Isopropyl Alcohol, Ethanol):
Alcohols primarily exert their antimicrobial effect through denaturation of proteins and disruption of the cell membrane. nih.gov They cause dehydration and rapid loss of intracellular components. nih.gov Alcohols typically have a rapid onset of action but lack persistent activity due to evaporation. nih.govnih.gov Povidone-iodine, with its sustained release of iodine, offers a more prolonged antimicrobial effect. zeelabpharmacy.comnih.gov While alcohol is effective against a range of bacteria, fungi, and some viruses, povidone-iodine generally has a broader spectrum, including activity against bacterial spores and protozoa with sufficient contact time. openaccessjournals.comnih.govzeelabpharmacy.comnih.gov Combinations of alcohol and povidone-iodine are sometimes used to leverage the rapid action of alcohol and the sustained activity and broader spectrum of povidone-iodine. nih.govbrieflands.com
Povidone-Iodine vs. Hydrogen Peroxide:
Hydrogen peroxide is an oxidizing agent that generates reactive oxygen species, causing oxidative damage to microbial cells and disrupting biofilms. mdpi.comresearchgate.netiosrjournals.org Its mechanism involves the production of free hydroxyl radicals that damage proteins, lipids, and DNA. researchgate.net Povidone-iodine also works through oxidation but primarily via the action of free iodine on specific cellular components. wikipedia.orgnih.govpatsnap.comnih.govgeneesmiddeleninformatiebank.nl While both are oxidizing agents, their specific targets and interactions within the microbial cell differ. Studies investigating the combination of povidone-iodine and hydrogen peroxide suggest potential synergistic or enhanced anti-biofilm activity, indicating complementary mechanisms. mdpi.com Hydrogen peroxide's effectiveness can be influenced by the presence of organic matter and host enzymes like catalase, which break it down. Povidone-iodine's activity can also be reduced by organic materials. patsnap.com
Here is a comparative overview of mechanisms:
| Antiseptic | Primary Mechanism of Action | Key Targets | Spectrum Highlights | Persistence |
| Povidone-Iodine | Release of free iodine, oxidation, iodination | Proteins, nucleic acids, fatty acids, cell membrane | Broad (bacteria, viruses, fungi, protozoa, spores) | Sustained |
| Chlorhexidine | Membrane disruption, leakage of intracellular contents | Cell membrane | Broad (bacteria, fungi, enveloped viruses) | Persistent |
| Alcohol | Protein denaturation, membrane disruption, dehydration | Proteins, cell membrane | Bacteria, fungi, some viruses | Short |
| Hydrogen Peroxide | Generation of reactive oxygen species, oxidative damage | Proteins, lipids, DNA, biofilm matrix | Bacteria, fungi, viruses, some spores (concentration dependent) | Short |
Research findings consistently demonstrate povidone-iodine's ability to rapidly kill a wide range of microorganisms through its oxidative effects on essential cellular components. nih.govnih.govgeneesmiddeleninformatiebank.nlasm.org Comparative studies highlight that while other antiseptics like chlorhexidine may offer advantages in terms of residual activity or efficacy against specific pathogens or in certain clinical scenarios, povidone-iodine's broad spectrum and multiple mechanisms of action contribute to its continued importance in infection control. openaccessjournals.comnih.govijpsjournal.comasm.orgdovepress.com
Data Table: Comparative Antimicrobial Activity and Mechanism
| Antiseptic | Mechanism of Action | Spectrum of Activity | Key Research Findings (Examples) |
| Povidone-Iodine | Oxidation and iodination of proteins, nucleotides, and fatty acids; membrane disruption. wikipedia.orgnih.govpatsnap.comnih.govgeneesmiddeleninformatiebank.nl | Broad (bacteria, viruses, fungi, protozoa, spores). openaccessjournals.comnih.govzeelabpharmacy.com | Rapid bactericidal activity within seconds to minutes. nih.govasm.org Effective against antibiotic and antiseptic-resistant strains. nih.govasm.org |
| Chlorhexidine | Disruption of cell membranes, causing leakage of intracellular contents. openaccessjournals.comijsurgery.com | Broad (Gram-positive and Gram-negative bacteria, fungi, enveloped viruses). ijpsjournal.com | Rapid bactericidal action. nih.govijpsjournal.com Provides residual activity on the skin. nih.govijpsjournal.com May be more effective than PVP-I in reducing overall SSI rates in some studies. nih.gov |
| Alcohol | Protein denaturation, membrane disruption, dehydration. nih.gov | Bacteria, fungi, some viruses. nih.gov | Rapid onset of action. nih.gov Effects are short-lived due to evaporation. nih.gov |
| Hydrogen Peroxide | Generation of reactive oxygen species, oxidative damage. mdpi.comresearchgate.netiosrjournals.org | Bacteria, fungi, viruses, some spores. researchgate.net | Effective against certain pathogens and biofilms. mdpi.comresearchgate.net Activity can be affected by organic matter. patsnap.commdpi.com |
Note: This table provides a simplified overview of primary mechanisms and selected findings. The specific efficacy and preferred use of each antiseptic can vary depending on the application, concentration, contact time, and the presence of organic matter.
Comprehensive Antimicrobial Spectrum and Efficacy Studies
Antibacterial Efficacy Investigations
The bactericidal properties of povidone-iodine have been demonstrated against both Gram-positive and Gram-negative bacteria. openaccessjournals.com Its mechanism involves the penetration of microbial cell walls and the oxidation of proteins and nucleic acids, leading to rapid cell death. nih.gov A notable characteristic of povidone-iodine is the lack of reported bacterial resistance despite its widespread and long-term use. researchgate.netdermatoljournal.com
Povidone-iodine has demonstrated significant and rapid bactericidal activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen of major concern in healthcare settings. nih.gov In vitro studies have consistently shown its effectiveness, often superior to other common antiseptics. openaccessjournals.comasm.org
One study found that a 10% povidone-iodine solution killed five hospital isolates of MRSA within 30 seconds of exposure. nih.gov In a separate investigation testing various antiseptics against three MRSA strains, a 1:100 dilution of povidone-iodine solution was found to be the most rapidly bactericidal, killing all MRSA within 15 seconds. nih.gov The bactericidal activity is maintained against strains that are resistant to other agents; 10% and 5% povidone-iodine solutions have shown activity against both chlorhexidine-resistant and mupirocin-resistant MRSA strains. asm.orgnih.gov
Ex vivo models also support these findings. On a porcine vaginal mucosa model infected with MRSA, a 5% povidone-iodine preparation significantly reduced viable bacterial cells after one hour and sustained this activity over 12 hours. nih.gov Another study using a similar ex vivo model showed significant log reductions in MRSA counts with various iodine-containing formulations after one hour. oup.com Furthermore, vapor from povidone-iodine has been shown to kill MRSA in a time-dependent manner, achieving a 5-log reduction after 80 minutes of exposure. byu.edu
Efficacy of Povidone-Iodine Against MRSA
| PVP-I Formulation | Test Model | MRSA Strains | Exposure Time | Observed Efficacy | Reference |
|---|---|---|---|---|---|
| 10% Solution | In Vitro Suspension | 5 Hospital Isolates | 30 seconds | Complete kill | nih.gov |
| 1:100 Diluted Solution | In Vitro Suspension | 3 Strains | 15 seconds | Complete kill | nih.gov |
| 5% Cream | In Vitro Suspension | 5 Hospital Isolates | 30 seconds - 3 minutes | Complete kill (4 of 5 isolates at 30s) | nih.gov |
| 5% Skin & Nasal Prep | Ex Vivo Porcine Mucosa | USA300 LAC Strain | 1 hour | 4.21 log₁₀ reduction vs. control | nih.gov |
| 10% Solution | Surface Test | 10 Strains | 1.5 minutes | Microbicidal Effect (ME) of 3.47 | nih.gov |
| PVP-I Vapor | In Vitro | Not specified | 80 minutes | 5-log reduction | byu.edu |
The potent bactericidal activity of povidone-iodine extends to Methicillin-Sensitive Staphylococcus aureus (MSSA). Research indicates that the efficacy of povidone-iodine is comparable against both methicillin-resistant and methicillin-sensitive strains. nih.govnih.gov
In vitro studies confirm a rapid onset of action against MSSA. One study reported that a 10% povidone-iodine solution was effective against a strain of MSSA, though the killing time was slightly longer than for most MRSA isolates tested, requiring 2-3 minutes for a 5% cream formulation. nih.gov Another comparative study found that a 1:100 dilution of povidone-iodine solution killed three different strains of MSSA within 15 seconds, mirroring the results seen with MRSA. nih.gov The action of povidone-iodine against both MSSA and MRSA is typically observed within 15 to 60 seconds in suspension tests. nih.gov
Using a surface test method, 10% povidone-iodine demonstrated a microbicidal effect (ME), defined as the log₁₀ reduction of microorganisms compared to a control, of 3.78 against 10 strains of MSSA after an exposure time of 1.5 minutes. This was comparable to the ME of 3.47 observed for MRSA strains under the same conditions, indicating similar activity against both phenotypes. nih.govtau.ac.il
Efficacy of Povidone-Iodine Against MSSA
| PVP-I Formulation | Test Model | MSSA Strains | Exposure Time | Observed Efficacy | Reference |
|---|---|---|---|---|---|
| 1:100 Diluted Solution | In Vitro Suspension | 3 Strains | 15 seconds | Complete kill | nih.gov |
| 5% Cream | In Vitro Suspension | 1 Strain | 2-3 minutes | Complete kill | nih.gov |
| 10% Solution | Surface Test | 10 Strains | 1.5 minutes | Microbicidal Effect (ME) of 3.78 | nih.gov |
| 7.5% Solution | Ex Vivo Porcine Mucosa | Not specified | 0.25 - 4 hours | Significant reduction in bacterial load vs. control | nih.gov |
Povidone-iodine is also effective against Enterococcus species, including strains resistant to antibiotics like vancomycin. nih.gov Studies have evaluated its efficacy against both vancomycin-resistant enterococci (VRE) and vancomycin-sensitive Enterococcus faecalis (VSE).
In a study utilizing a European surface test method, 10% povidone-iodine was shown to be equally active against both resistant and sensitive strains of Enterococcus faecalis. After an exposure time of 1.5 minutes, the microbicidal effect (ME) was 3.14 for nine VRE strains and 3.49 for ten VSE strains. nih.govtau.ac.il This demonstrates that the antiseptic's efficacy is not compromised by the vancomycin resistance phenotype.
Another study highlighted that povidone-iodine had the shortest time to efficacy (≤30 minutes) against Enterococcus faecium, even in the presence of blood, when compared to other antiseptics like octenidine, chlorhexidine (B1668724), and polyhexanide. ugent.be The combination of 5% povidone-iodine with calcium hydroxide has also been shown to have a better antibacterial effect against E. faecalis in dentinal tubules compared to calcium hydroxide mixed with saline. nih.gov
Efficacy of Povidone-Iodine Against Enterococcus spp.
| PVP-I Formulation | Test Model | Bacterial Species | Exposure Time | Observed Efficacy | Reference |
|---|---|---|---|---|---|
| 10% Solution | Surface Test | Vancomycin-Resistant Enterococci (VRE) (9 strains) | 1.5 minutes | Microbicidal Effect (ME) of 3.14 | nih.gov |
| 10% Solution | Surface Test | Vancomycin-Sensitive E. faecalis (VSE) (10 strains) | 1.5 minutes | Microbicidal Effect (ME) of 3.49 | nih.gov |
| Not specified | In Vitro (with blood) | Enterococcus faecium | ≤ 30 minutes | Shortest time to efficacy vs. other antiseptics | ugent.be |
| 5% Solution (with Ca(OH)₂) | In Vitro (dentinal tubules) | Enterococcus faecalis | Not specified | Better antibacterial effect than Ca(OH)₂ + saline | nih.gov |
Povidone-iodine demonstrates activity against the Gram-negative opportunistic pathogen Pseudomonas aeruginosa, which is a common cause of healthcare-associated infections. nih.gov In vitro and in vivo studies have confirmed its bactericidal effects, although efficacy can vary depending on the model and formulation. nih.govumn.edunih.gov
Low concentrations of povidone-iodine have been shown to be effective. nih.gov In vitro studies demonstrate that povidone-iodine has a rapid bactericidal effect against planktonic P. aeruginosa, with a killing time of less than one minute. mdpi.com It is also effective against biofilms, which are often difficult to eradicate. Low-dose (0.25%) povidone-iodine completely eliminated established biofilms of multi-drug resistant P. aeruginosa in one in vitro study. ugent.be Another study showed complete eradication of mature P. aeruginosa biofilms after 15 minutes of exposure. ugent.be
In an in vivo model of established P. aeruginosa burn wound infections, a 5% povidone-iodine cream was evaluated. A single application resulted in a 98.8% reduction in viable bacteria within the eschar after 18 hours. A second application led to a total reduction of 99.8% within 48 hours. nih.gov However, not all studies show a positive effect. In an experimental rabbit model of P. aeruginosa keratitis, treatment with 5% povidone-iodine solution did not result in a statistically significant difference in bacterial colony-forming units compared to the saline control group. umn.edu
Efficacy of Povidone-Iodine Against Pseudomonas aeruginosa
| PVP-I Formulation | Test Model | Condition | Exposure Time | Observed Efficacy | Reference |
|---|---|---|---|---|---|
| Not specified | In Vitro | Planktonic bacteria | < 1 minute | Rapid bactericidal effect | mdpi.com |
| 0.25% Solution | In Vitro | Established biofilm (MDR strain) | Not specified | Complete elimination | ugent.be |
| Not specified | In Vitro | Mature biofilm | 15 minutes | Complete eradication | ugent.be |
| 5% Cream | In Vivo (Burn Wound Model) | Infected eschar | 18 hours (1 application) | 98.8% reduction in viable bacteria | nih.gov |
| 5% Cream | In Vivo (Burn Wound Model) | Infected eschar | 48 hours (2 applications) | 99.8% reduction in viable bacteria | nih.gov |
| 5% Solution | In Vivo (Rabbit Keratitis Model) | Infected cornea | 24 hours | No significant difference vs. control | umn.edu |
Gram-Negative Bacterial Pathogen Studies
Klebsiella pneumoniae Research
Klebsiella pneumoniae, a significant cause of nosocomial infections, has been a key target in antiseptic research. Studies have shown that both standard and diluted preparations of 10% povidone-iodine exhibit rapid bactericidal effects against this pathogen springermedizin.de. Even at a low concentration of 0.25% (w/w), povidone-iodine has been shown to completely eradicate robust biofilms of multi-drug resistant K. pneumoniae frontiersin.org.
**Interactive Data Table: Efficacy of Povidone-Iodine against *Klebsiella pneumoniae***
| Concentration of Povidone-Iodine | Exposure Time | Log Reduction | Study Details |
|---|---|---|---|
| 0.23% | 15 seconds | >5.20 log10 | In vitro study under dirty conditions, demonstrating rapid bactericidal activity. |
| 0.7% | 15 seconds | >5.47 log10 | In vitro study under dirty conditions, showing high efficacy at a short contact time. |
| 0.25% (w/w) | Not Specified | Complete Eradication | Effective against multi-drug resistant K. pneumoniae biofilms. frontiersin.org |
| 10% (Stock and Dilute Preparations) | Not Specified | Rapid Bactericidal Action | Demonstrates efficacy of various concentrations. springermedizin.de |
Acinetobacter baumannii Research
Acinetobacter baumannii is a formidable pathogen, notorious for its multi-drug resistance. Povidone-iodine has been demonstrated to be an effective agent against this bacterium. Research has established its bacteriostatic and bactericidal concentrations, with undiluted povidone-iodine achieving a ≥ 5 log reduction in all tested isolates nih.gov. In vivo studies on contaminated wounds in rats have shown that povidone-iodine can achieve a 3-log to 5-log reduction in A. baumannii colonies nih.gov.
**Interactive Data Table: Efficacy of Povidone-Iodine against *Acinetobacter baumannii***
| Concentration of Povidone-Iodine | Exposure Time | Log Reduction | Study Details |
|---|---|---|---|
| Undiluted | Not Specified | ≥ 5 log | Effective against all 81 tested A. baumannii isolates. nih.gov |
| 1:3 Dilution | Not Specified | ≥ 5 log in 81.48% of isolates | Recommended dilution for wound cleansing showed high efficacy. nih.gov |
| Not Specified | 30 seconds | 3-log to 5-log reduction | In vivo study on contaminated rat wounds. nih.gov |
| 2516.03 ± 252.02 µg/ml (Bacteriostatic) | Not Specified | Inhibition of growth | In vitro determination of minimum inhibitory concentration. nih.gov |
| 3910.26 ± 416.28 µg/ml (Bactericidal) | Not Specified | Bacterial killing | In vitro determination of minimum bactericidal concentration. nih.gov |
Mycobacterial Efficacy Research
Mycobacteria, with their unique lipid-rich cell walls, often exhibit resistance to common antiseptics. However, povidone-iodine has proven to be a potent mycobactericidal agent. Studies have shown that at a concentration of 0.05%, it can kill 99% or more of Mycobacterium avium, M. kansasii, and M. tuberculosis strains within 15 seconds msptm.org. Against multi-drug resistant M. tuberculosis (MDR-TB), a 0.2% concentration of povidone-iodine killed all strains within 120 seconds, and a 0.1% concentration resulted in a 99.9% or more reduction in bacilli within 60 seconds springermedizin.de.
Interactive Data Table: Efficacy of Povidone-Iodine against Mycobacteria
| Mycobacterium Species | Concentration of Povidone-Iodine | Exposure Time | Efficacy |
|---|---|---|---|
| M. avium, M. kansasii, M. tuberculosis | 0.05% | 15 seconds | ≥99% killed msptm.org |
| Multi-drug resistant M. tuberculosis | 0.2% | 120 seconds | All strains killed springermedizin.de |
| Multi-drug resistant M. tuberculosis | 0.1% | 60 seconds | ≥99.9% killed springermedizin.de |
| M. tuberculosis H37Rv and clinical isolates | 0.1% | 30-60 seconds | Complete inactivation/almost all killed clinicaltrials.govnih.gov |
Antiviral Activity Research
The virucidal properties of povidone-iodine have been extensively studied, demonstrating its ability to inactivate a wide range of both enveloped and non-enveloped viruses.
Enveloped Virus Inactivation Studies (e.g., SARS-CoV-2, Influenza Virus, Herpes Simplex Virus)
Enveloped viruses, characterized by a lipid bilayer membrane, are generally susceptible to antiseptics. Povidone-iodine has shown rapid and effective virucidal activity against several clinically significant enveloped viruses.
SARS-CoV-2: Multiple studies have confirmed the high efficacy of povidone-iodine against SARS-CoV-2. Formulations with concentrations ranging from 0.45% to 10% have achieved a ≥ 99.99% (≥ 4 log10) reduction in virus titre within 30 seconds of contact nih.gov. Even at a concentration of 0.5%, povidone-iodine completely inactivated SARS-CoV-2 within 15 seconds nih.gov.
Influenza Virus: Povidone-iodine has demonstrated potent anti-influenza virus activity. Concentrations as low as 0.23% have been shown to reduce viral infectious titres to undetectable levels within 10 seconds springermedizin.de. Furthermore, a reduction of more than 4 orders of magnitude in the human influenza A virus (H3N2) titer has been observed nih.gov.
Herpes Simplex Virus (HSV): Povidone-iodine is effective in inactivating HSV. Studies have shown its virucidal activity against this virus, contributing to its use in preventing herpetic infections nih.gov.
Interactive Data Table: Virucidal Efficacy of Povidone-Iodine against Enveloped Viruses
| Virus | Povidone-Iodine Formulation/Concentration | Exposure Time | Log Reduction/Efficacy |
|---|---|---|---|
| SARS-CoV-2 | 0.45% - 10% | 30 seconds | ≥ 4 log10 (≥ 99.99% inactivation) nih.gov |
| SARS-CoV-2 | 0.5%, 1.25%, 2.5% | 15 seconds | > 3 log10 (Complete inactivation) nih.gov |
| Influenza A Viruses (H5N1, H5N3, H7N7, H9N2) | 0.23% (gargle and throat spray) | 10 seconds | Reduced to undetectable levels springermedizin.de |
| Human Influenza A Virus (H3N2) | Aqueous and liposomal PVP-I | Not Specified | > 4 orders of magnitude reduction nih.gov |
| Herpes Simplex Virus | Not Specified | Not Specified | Effective inactivation nih.gov |
Non-Enveloped Virus Inactivation Studies (e.g., Adenovirus, Enterovirus A71, Coxsackieviruses)
Non-enveloped viruses are generally more resistant to disinfectants. However, povidone-iodine has demonstrated efficacy against several of these challenging pathogens.
Adenovirus: Povidone-iodine has been shown to inactivate adenoviral activity after a one-minute exposure nih.gov. It is effective against both free and, to some extent, intracellular adenoviruses nih.gov.
Enterovirus A71 (EV-A71) and Coxsackieviruses: Povidone-iodine exhibits virucidal activity against enteroviruses that cause hand, foot, and mouth disease. A 1% povidone-iodine solution (final concentration 0.5%) completely inactivated EV-A71 and Coxsackievirus A16 (CV-A16) after 5 minutes of incubation, while Coxsackievirus A10 (CV-A10) and Coxsackievirus A6 (CV-A6) required 15 minutes for complete inactivation msptm.org.
Interactive Data Table: Virucidal Efficacy of Povidone-Iodine against Non-Enveloped Viruses
| Virus | Povidone-Iodine Formulation/Concentration | Exposure Time | Efficacy |
|---|---|---|---|
| Adenovirus | Not Specified | 1 minute | Inactivation of viral activity nih.gov |
| Enterovirus A71, Coxsackievirus A16 | 1% (0.5% final concentration) | 5 minutes | Complete inactivation msptm.org |
| Coxsackievirus A10, Coxsackievirus A6 | 1% (0.5% final concentration) | 15 minutes | Complete inactivation msptm.org |
| Adeno-, Polio-, and Rhinoviruses | Various PVP-I products | Not Specified | Effective against all tested viruses nih.gov |
Mechanisms of Viral Replication Attenuation
The antiviral action of povidone-iodine is multifaceted, targeting various stages of the viral life cycle. The primary mechanism involves the release of free iodine, which is a potent oxidizing agent. This free iodine interacts with and denatures crucial viral components.
Key mechanisms include:
Blockade of Viral Attachment: Povidone-iodine can interfere with the viral surface proteins responsible for attaching to host cell receptors. For instance, in influenza viruses, it has been shown to affect the viral hemagglutinin, thereby preventing the virus from binding to sialic acid receptors on the host cell surface nih.gov.
Inhibition of Viral Release and Spread: Povidone-iodine can also inhibit the function of viral enzymes necessary for the release of new virions from infected cells. In the case of influenza, it inhibits neuraminidase activity, which is crucial for the budding of new virus particles from the host cell, thus limiting the spread of infection nih.gov.
Direct Inactivation of Viral Particles: The oxidizing action of free iodine can directly damage viral proteins and nucleic acids. This includes the disruption of the viral capsid and the degradation of the viral genome, rendering the virus non-infectious. This direct inactivation is a key factor in its broad-spectrum virucidal activity nih.gov.
Antifungal Efficacy Research
Povidone-iodine exhibits a broad spectrum of antifungal activity, which has been substantiated through numerous in vitro studies. Its efficacy is attributed to the release of free iodine, which nonspecifically targets microbial structural and enzymatic proteins and nucleotides, leading to rapid cell death.
Candida albicans is a significant fungal pathogen, and the efficacy of povidone-iodine against it has been well-documented. In vitro studies consistently demonstrate its potent candidacidal activity.
One comparative study evaluated the antifungal properties of various antiseptics by measuring the inhibition zone diameter of C. albicans growth on agar media. The results indicated that a 10% povidone-iodine solution created a significantly larger zone of inhibition compared to a 1% solution and other tested antiseptics like chlorhexidine gluconate and chlorhexidine digluconate, establishing it as a highly effective agent against C. albicans. arvojournals.org
Table 1: In Vitro Efficacy of Antiseptics Against Candida albicans
| Antiseptic Agent | Concentration | Mean Inhibition Zone Diameter (cm) ± SD |
|---|---|---|
| Povidone-iodine (PVP-I) | 10% | 3.60 ± 0.17 |
| Povidone-iodine (PVP-I) | 1% | 1.26 ± 0.10 |
| Chlorhexidine Gluconate (CHX-G) | 0.2% | 1.60 ± 0.23 |
| Chlorhexidine Gluconate (CHX-G) | 0.1% | 1.85 ± 0.43 |
| Chlorhexidine Digluconate (CHX-DG) | 0.2% | 1.46 ± 0.05 |
| Chlorhexidine Digluconate (CHX-DG) | 0.12% | 1.42 ± 0.06 |
Further research has focused on the effectiveness of povidone-iodine against C. albicans biofilms, which are notoriously resistant to antimicrobial agents. Studies have shown that povidone-iodine ointment can completely eradicate pre-formed biofilms of C. albicans and Methicillin-resistant Staphylococcus aureus (MRSA) after 4 and 24 hours of treatment at its standard 10% concentration. youtube.com Even when diluted, povidone-iodine demonstrated greater biofilm removal capabilities compared to several other antimicrobial agents. youtube.com Low-dose povidone-iodine formulations have also been successful in completely eliminating C. albicans biofilms in vitro. nih.gov
An in vivo study using a rabbit model for Candida albicans endophthalmitis found that intravitreal povidone-iodine administration significantly improved the condition, with an efficacy comparable to the antifungal drug voriconazole. escholarship.org
The antifungal efficacy of povidone-iodine extends beyond C. albicans to a range of other fungal pathogens. In vitro susceptibility testing has demonstrated its activity against clinically relevant yeasts and molds.
Research has shown that povidone-iodine is effective against the emerging multidrug-resistant pathogen Candida auris. nih.govnih.gov In one study, povidone-iodine-based antiseptics substantially reduced the fungal load of C. auris, as well as C. glabrata, by ≥4.2 Log10 colony-forming units, meeting European standards for yeasticidal activity. nih.gov
The compound has also been tested against dermatophytes and molds. In vitro studies have confirmed the efficacy of dilute povidone-iodine solutions against Trichophyton mentagrophytes, Microsporum canis, and Aspergillus fumigatus. nih.gov Another study highlighted its activity against Aspergillus flavus. wikipedia.org
Table 2: Minimum Inhibitory Concentration (MIC) of Povidone-Iodine Against Various Fungal Pathogens
| Fungal Pathogen | PVP-I Solution MIC |
|---|---|
| Candida auris | ≤6.25% |
| Candida albicans | ≤3.125% |
| Trichophyton mentagrophytes | ≤3.125% |
| Microsporum canis | ≤3.125% |
| Aspergillus fumigatus | ≤6.25% |
Antiprotozoal Efficacy Research
Povidone-iodine has demonstrated significant efficacy against various protozoan pathogens, including those responsible for serious ocular and genital infections. nih.govresearchgate.net Its mechanism of action involves the rapid penetration of the protozoan cell, leading to the destruction of key cellular components. youtube.com
Research on Acanthamoeba, a free-living amoeba that can cause severe keratitis, has shown povidone-iodine to be a potent antiamoebic agent. nih.govnih.gov In vitro studies on Acanthamoeba isolates from human corneas revealed that povidone-iodine solutions ranging from 0.5% to 2.5% exhibited better activity against both the active (trophozoite) and dormant (cystic) stages compared to chlorhexidine. nih.govnih.gov The trophozoite forms were generally more sensitive than the highly resilient cysts. nih.gov Further investigations confirmed that povidone-iodine has sufficient efficacy for the disinfection of Acanthamoeba trophozoites, causing a rapid cessation of motion and cytoplasmic effusion, ultimately preventing regrowth. arvojournals.org The cysticidal activity of 1% povidone-iodine was found to be more potent than standard formulations of natamycin and chlorhexidine against nine different Acanthamoeba isolates. escholarship.org
Povidone-iodine has also been effectively used in the treatment of vaginitis caused by the protozoan Trichomonas vaginalis. nih.govnih.gov Clinical studies have demonstrated high cure rates. One study involving women with chronic trichomonal infections that had resisted previous treatments found a 92% cure rate after a 28-day course of povidone-iodine pessaries. nih.gov The antiprotozoal action is dependent on the release of iodine, with longer contact times yielding greater efficacy. nih.gov
Impact of Organic Load on Antimicrobial Efficacy
The antimicrobial efficacy of many antiseptics, including povidone-iodine, can be influenced by the presence of organic matter such as blood, serum, pus, or other protein-rich biomaterials. This is a critical consideration in clinical settings where antiseptics are applied to wounds or mucous membranes.
The presence of an organic load can reduce the effectiveness of povidone-iodine. nih.govnih.gov The proteins in organic matter can react with the free iodine, reducing its availability to act on microorganisms. wikipedia.org An in vitro study investigating the impact of organic load on a 7.5% povidone-iodine solution found that its antimicrobial efficacy was lower in the presence of bovine serum albumin (BSA) or defibrinated sheep blood compared to clean conditions. nih.gov
Table 3: Effect of Organic Load on Log Reduction of Candida albicans by 7.5% Povidone-Iodine
| Condition | Organic Load | Log Reduction (cfu/mL) |
|---|---|---|
| Low | 0.3 g/L BSA | >4.34 |
| High | 3 g/L BSA + 3 mL/L defibrinated sheep blood | 3.31 |
Another study specifically examined the effect of peptone, a protein-rich material, on the antifungal activity of povidone-iodine against C. albicans and Aspergillus flavus. wikipedia.org The results showed that the antifungal activity was completely deactivated when the fungi were cultured on a medium containing peptone, whereas significant inhibition zones were observed on a peptone-free medium. wikipedia.org This demonstrates that protein-rich materials can neutralize the antifungal efficacy of povidone-iodine in vitro. wikipedia.org
Despite this reduction, povidone-iodine often retains clinically relevant activity. For instance, in an in vitro study on MRSA, a 10% povidone-iodine solution achieved an optimal bactericidal effect within 30 seconds in the absence of a protein load. researchgate.net When a 0.2% albumin load was introduced, the optimal microbicidal effectiveness shifted to higher concentrations of the solution. researchgate.net
Research on Povidone Iodine S Efficacy Against Biofilms
Biofilm Formation Inhibition Studies
Studies have shown that povidone-iodine can effectively inhibit the formation of bacterial biofilms. Research has demonstrated that a povidone-iodine composite can inhibit the formation of bacterial biomass from Pseudomonas aeruginosa and Staphylococcus aureus in a dose-dependent manner after 48 hours of incubation researchgate.net. Even at sub-inhibitory concentrations, povidone-iodine has been found to significantly inhibit biofilm formation by Staphylococcus epidermidis and Staphylococcus aureus nih.gov. The inhibitory activity of PVP-I has been linked to the decreased transcription of genes involved in biofilm formation, such as the icaADBC operon in S. aureus mdpi.com. This indicates that povidone-iodine can interfere with the initial stages of biofilm development, preventing the establishment of these persistent microbial communities.
Mature Biofilm Eradication Methodologies and Outcomes
The eradication of mature, established biofilms is a more formidable challenge than inhibiting their initial formation. However, povidone-iodine has demonstrated efficacy in disrupting and eliminating these robust structures across various microbial species.
Numerous in vitro studies have confirmed the potent activity of povidone-iodine against mature, single-species biofilms. For instance, 10% povidone-iodine has been shown to completely eradicate mature biofilms of Pseudomonas aeruginosa nih.gov. Specifically, 3-day and 5-day old biofilms were eradicated within 30 minutes of contact, while 7-day old biofilms were eliminated within 3 hours nih.gov. Similarly, complete eradication of Staphylococcus aureus and Candida albicans biofilms has been observed after just 15 minutes and 30 minutes of exposure, respectively nih.gov. In studies involving methicillin-resistant Staphylococcus aureus (MRSA), povidone-iodine demonstrated a more rapid action compared to other antiseptics, with complete eradication of the biofilm after 6 hours nih.gov. Further research has shown that dilute povidone-iodine formulations can completely eliminate biofilms of multi-drug resistant Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Candida albicans symbiosisonlinepublishing.comsymbiosisonlinepublishing.com.
Table 1: Efficacy of Povidone-Iodine Against Single-Species Biofilms
| Microorganism | Biofilm Age | Povidone-Iodine Concentration | Time to Eradication | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | 3 and 5 days | 10% | ≤ 0.5 hours | nih.gov |
| Pseudomonas aeruginosa | 7 days | 10% | ≤ 3 hours | nih.gov |
| Staphylococcus aureus (MRSA) | 2 days | 10% | 6 hours | nih.gov |
| Candida albicans | 2 days | 10% | 0.5 hours | nih.gov |
| Multi-drug resistant S. aureus | 24 hours | 0.25% | Not specified | symbiosisonlinepublishing.comsymbiosisonlinepublishing.com |
| Multi-drug resistant K. pneumoniae | 24 hours | 0.25% | Not specified | symbiosisonlinepublishing.comsymbiosisonlinepublishing.com |
| Multi-drug resistant P. aeruginosa | 24 hours | 0.25% | Not specified | symbiosisonlinepublishing.comsymbiosisonlinepublishing.com |
| Multi-drug resistant C. albicans | 24 hours | 0.25% | Not specified | symbiosisonlinepublishing.comsymbiosisonlinepublishing.com |
The complexity of biofilms in clinical settings often involves multiple microbial species. Research has also explored the efficacy of povidone-iodine against these mixed-species biofilms. One study found that povidone-iodine ointment was effective in eradicating a multi-species biofilm composed of Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. At its full concentration, the ointment resulted in no recoverable viable biofilm material after both 4 and 24 hours of treatment nih.gov. This demonstrates the robust activity of povidone-iodine against more complex biofilm structures.
Mechanisms of Biofilm Penetration and Matrix Disruption
The effectiveness of povidone-iodine against biofilms is attributed to its ability to penetrate the protective extracellular polymeric substance (EPS) matrix and exert its antimicrobial action on the embedded cells researchgate.net. The primary mechanism of action involves the release of free iodine from the povidone-iodine complex patsnap.com. This free iodine, being a small molecule, can rapidly penetrate microbial cells nih.gov.
Once inside the cells, iodine acts as a potent oxidizing agent, disrupting critical cellular components. It oxidizes proteins, nucleotides, and fatty acids, leading to the denaturation of essential enzymes and structural proteins, interference with nucleic acids, and disruption of the cell membrane patsnap.com. This multi-targeted action results in rapid cell death nih.govnih.gov.
Furthermore, there is evidence to suggest that povidone-iodine may directly contribute to the breakdown of the biofilm's EPS matrix. The appearance of "gaps" in MRSA biofilms treated with povidone-iodine suggests a disruptive effect on the EPS nih.gov. By compromising the integrity of this protective matrix, povidone-iodine facilitates its own penetration and enhances its bactericidal effects nih.gov.
Influence of Substrate Material on Biofilm Efficacy
The material of the surface on which a biofilm forms can influence the efficacy of antimicrobial treatments. Research has investigated the effectiveness of povidone-iodine on biofilms formed on materials relevant to medical devices, such as breast implants. An in vitro study examining the efficacy of povidone-iodine against microbial biofilms on breast implants with different textures found it to be effective frontiersin.org. This is significant as the surface characteristics of implants can affect bacterial adhesion and biofilm formation. The approval by the United States FDA in 2017 for a change in directions for use, removing warnings against the use of 10% povidone-iodine solution with breast implants, further supports its compatibility and efficacy in this context frontiersin.org. It has been suggested that povidone-iodine does not negatively impact the integrity of silicone implant shells within a clinically relevant timeframe frontiersin.org.
Synergistic Approaches: Povidone Iodine in Combination with Other Anti-Biofilm Agents (e.g., Hydrogen Peroxide)
To enhance the efficacy of biofilm eradication, researchers have explored the combination of povidone-iodine with other antimicrobial agents. A notable example is its use with hydrogen peroxide to combat Staphylococcus aureus biofilms mdpi.comresearchgate.netnih.govpreprints.orgmdpi.com. Studies have shown that the combined application of povidone-iodine and hydrogen peroxide results in a significantly greater reduction in biofilm biomass and viable bacteria compared to either agent used alone mdpi.comnih.govnih.gov.
This enhanced effect is thought to be due to the complementary mechanisms of the two agents. Hydrogen peroxide, a potent oxidizing agent, can disrupt the biofilm architecture, which may in turn enhance the penetration of povidone-iodine and its subsequent bactericidal effects nih.gov. This synergistic or additive interaction offers a promising strategy for the management of persistent biofilm-associated infections mdpi.comnih.govresearchgate.net. Gene expression analysis has revealed that this combination downregulates key genes associated with biofilm stability and maintenance in S. aureus mdpi.comnih.gov.
Table 2: Log Reduction in S. aureus Biofilm with Combination Treatment
| Treatment | Average Bacterial Load (log10 CFU/cm²) | Log Reduction | Reference |
|---|---|---|---|
| Control | 9.13 | - | nih.gov |
| Povidone-Iodine | 6.32 | 2.81 | nih.gov |
| Hydrogen Peroxide | 7.07 | 2.06 | nih.gov |
| Povidone-Iodine + Hydrogen Peroxide | 5.11 | 4.02 | nih.gov |
Studies on Antimicrobial Resistance Profiles in Relation to Povidone Iodine
Absence of Acquired Bacterial Resistance Mechanisms to Povidone Iodine
The primary reason for the absence of acquired bacterial resistance to povidone-iodine lies in its non-specific mechanism of action. Povidone-iodine acts by releasing free iodine, which is a potent oxidizing agent. This free iodine nonspecifically targets and denatures a wide range of microbial macromolecules, including proteins, nucleotides, and fatty acids in the cell membrane. This multi-pronged attack disrupts the microbial cellular structure and critical metabolic pathways, leading to rapid cell death.
Unlike many antibiotics that have specific molecular targets, the broad and non-specific nature of iodine's action makes it exceedingly difficult for bacteria to develop resistance through single-point mutations or horizontal gene transfer. For a microbe to become resistant to povidone-iodine, it would need to undergo a multitude of simultaneous mutations to alter all the targeted cellular components, an event that is statistically highly improbable.
Decades of clinical use and numerous in vitro studies have consistently failed to document the emergence of acquired resistance to povidone-iodine. This stands in stark contrast to many antibiotics and other antiseptics where resistance has become a significant clinical challenge.
Investigations into Cross-Resistance with Antibiotics and Other Antiseptics
A significant concern with the use of some antiseptics is the potential for inducing cross-resistance to clinically important antibiotics. This can occur when the mechanism of resistance to the antiseptic, such as an efflux pump that expels the antiseptic from the bacterial cell, can also recognize and expel an antibiotic.
However, studies have shown that the use of povidone-iodine is not associated with the development of cross-resistance to antibiotics. Its non-specific mode of action does not rely on pathways that are typically shared with antibiotic resistance mechanisms. For example, povidone-iodine has demonstrated efficacy against antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Furthermore, there is no evidence to suggest cross-reactivity in terms of allergic reactions between povidone-iodine and other antiseptics like chlorhexidine (B1668724).
Immunomodulatory and Anti Inflammatory Research of Povidone Iodine
Modulation of Host Redox Potential Studies
Research suggests that povidone iodine can modulate the host redox potential. drugbank.comresearchgate.netatamanchemicals.comannapurnapharmacy.comnih.govannapurnapharmacy.comresearchgate.net This modulation is linked to its potential antioxidant and free radical scavenging activities. researchgate.netresearchgate.net Studies have indicated that iodine, the active moiety in povidone iodine, can interact with oxygen-based molecules, potentially reducing cells' oxygen requirements and offering protection against damaging oxygen radicals. fredhutch.org Specifically, it may help to detoxify reactive oxygen species like hydrogen peroxide, converting it into less harmful molecules. fredhutch.org Scavenging of superoxide (B77818) anions has been identified as a pronounced effect in some in vitro studies investigating the anti-inflammatory properties of povidone iodine formulations. researchgate.netnih.gov Controlling oxidative stress in wounds, for instance, is considered important as it can prevent further detrimental reactions. researchgate.net
Inhibition of Pro-Inflammatory Mediator Release (e.g., TNF-α)
Povidone iodine has been shown to inhibit the release of various inflammatory mediators. drugbank.comresearchgate.netatamanchemicals.comannapurnapharmacy.comnih.govannapurnapharmacy.comresearchgate.net Notably, studies have demonstrated an inhibitory effect on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). drugbank.comresearchgate.netatamanchemicals.comannapurnapharmacy.comnih.govannapurnapharmacy.comresearchgate.netjaypeejournals.comunit.no In vitro studies have indicated a dose-dependent inhibition of TNF-α release from human monocytes and macrophages in the presence of povidone iodine. unit.no Additionally, research suggests that povidone iodine can suppress bacteria-induced immune cell production of inflammatory mediators, including TNF-α and IL-8. unit.no Some studies propose that povidone iodine may inhibit inflammatory signaling by blocking the formation of complexes like TLR4 and MyD88 in cells. nih.govnih.gov
While some studies indicate a reduction in pro-inflammatory cytokines like TNF-α and IFN-γ in tear fluid following procedures involving povidone iodine antisepsis, it is noted that this could be attributed to the combined effects of the antiseptic and other treatments. unit.no Conversely, one study using cadexomer iodine (another iodine formulation) observed an increase in TNF-α production by macrophages, suggesting complex and context-dependent effects of iodine compounds on cytokine release. cambridgemedia.com.au
Effects on Metalloproteinase Production
In vitro evidence suggests that povidone iodine can inhibit metalloproteinase production. drugbank.comresearchgate.netatamanchemicals.comannapurnapharmacy.comnih.govannapurnapharmacy.comresearchgate.net Metalloproteinases are enzymes involved in tissue remodeling and degradation, and their excessive activity can contribute to chronic inflammation and impaired wound healing. researchgate.net
Influence on Macrophage, T-Lymphocyte, and Monocyte Activation
Povidone iodine has been shown to influence the activation of immune cells, including monocytes, T-lymphocytes, and macrophages. drugbank.comresearchgate.netatamanchemicals.comannapurnapharmacy.comnih.govannapurnapharmacy.comresearchgate.net In vitro studies suggest that povidone iodine can potentiate healing signals from pro-inflammatory cytokines by activating these cell types. drugbank.comresearchgate.netatamanchemicals.comannapurnapharmacy.comnih.govannapurnapharmacy.comresearchgate.net
However, the interaction between povidone iodine and phagocytic cells like granulocytes and monocytes appears complex and concentration-dependent. Some research indicates that while low concentrations of povidone iodine show considerable activity in vitro, concentrations typically used clinically (0.1% to 20%) can be toxic to granulocytes and monocytes. nih.govasm.org This toxicity may result in decreased chemotaxis. cambridgemedia.com.audovepress.com Another study, however, found no changes in cytokine secretion and leukocyte activation status after prolonged low-dose povidone iodine treatment in freshly isolated murine leukocytes. life-science-alliance.org
One possible mechanism of action of iodine in chronic wounds may involve activating inactive macrophages and modulating their cytokine production. cambridgemedia.com.au For example, while potentially enhancing TNF-α production, it might decrease IL-6 production, contributing to a balanced immune response. cambridgemedia.com.au
Povidone Iodine's Role in Regulating Excessive Inflammatory Responses
Povidone iodine's effects on modulating redox potential, inhibiting pro-inflammatory mediators, and influencing immune cell activity contribute to its potential role in regulating excessive inflammatory responses. drugbank.comresearchgate.netatamanchemicals.comannapurnapharmacy.comnih.govannapurnapharmacy.comresearchgate.net By scavenging free radicals and reducing oxidative stress, it can mitigate a key driver of inflammation. researchgate.netfredhutch.org The inhibition of pro-inflammatory cytokines like TNF-α further helps to dampen the inflammatory cascade. drugbank.comresearchgate.netatamanchemicals.comannapurnapharmacy.comnih.govannapurnapharmacy.comresearchgate.netjaypeejournals.comunit.no
While some studies suggest that povidone iodine can support wound healing by impeding inflammatory activity, primarily through free radical scavenging researchgate.netnih.gov, other findings highlight potential complexities. For instance, one study observed a higher rate of inflammation in surgical incisions dressed early with povidone iodine compared to later dressing, suggesting that contact with the wound before complete epithelialization might adversely affect the healing process. istanbulmedicaljournal.org This indicates that the timing and context of povidone iodine application can influence its inflammatory effects.
The immunomodulatory effects of iodine, including its ability to support the innate immune system and influence cytokine and chemokine expression, may help to enhance the body's ability to fight infection while maintaining a balanced immune response. zrtlab.com This balance between promoting and resolving inflammation is crucial for effective tissue healing. zrtlab.com
Impact on Cellular Processes and Tissue Repair in Research Models
Cytotoxicity Studies on Mammalian Cells
The interaction of povidone-iodine with mammalian cells is a critical aspect of its biological profile. Numerous studies have evaluated its cytotoxicity across various cell types that are integral to the wound healing cascade. These investigations often reveal a dose-dependent and exposure time-dependent effect on cell viability and function.
Human fibroblasts, the primary cell type in the dermis, are crucial for wound healing through the synthesis of extracellular matrix components. The response of these cells to povidone-iodine has been a significant focus of in vitro research. Studies consistently demonstrate that while effective as an antiseptic, povidone-iodine can exert cytotoxic effects on human fibroblasts.
Research has shown that fibroblast growth can be progressively retarded by dilute solutions of povidone-iodine, with concentrations of 0.1% and 1% totally inhibiting cell growth researchgate.netresearchgate.netnih.gov. Even brief exposure can lead to significant reductions in cell viability. For instance, a 3-minute exposure to PVP-I concentrations of 0.1% or greater resulted in cell survival rates of less than 6% nih.govresearchgate.net. Another study found that after a 5-second contact time with a povidone-iodine solution, human fibroblast survival rates were as low as 0.15% ± 0.13% bmj.com. The viability of fibroblasts was significantly reduced after treatment with povidone-iodine, which was identified as one of the most cytotoxic antiseptics for skin cell lines nih.govmdpi.com. In some experimental models, the viability of human fibroblasts was reduced to 0% from day 7 after repeated treatments nih.gov. The mechanism of cell death is suggested to be through fixation rather than apoptosis or necrosis, where cellular enzyme activities and membrane integrity are abolished ehb.be.
| PVP-I Concentration | Exposure Time | Effect on Fibroblast Viability | Reference |
|---|---|---|---|
| ≥ 0.1% | 3 minutes | Cell survival rate less than 6% | nih.govresearchgate.net |
| 0.1% and 1% | Continuous (24h after seeding) | Total inhibition of cell growth | nih.gov |
| 0.2% | 1 minute | Cell viability significantly reduced by 32% | nih.gov |
| ≥ 0.8% | 1 minute | Cell viability significantly reduced by 90% | nih.gov |
| Standard Solution | 5 seconds | Survival rate of 0.15% ± 0.13% | bmj.com |
Keratinocytes are the predominant cell type in the epidermis and are essential for re-epithelialization during wound healing. Investigations using keratinocyte cell lines, such as HaCaT, have explored the cytotoxic potential of povidone-iodine. These studies indicate that keratinocytes are also susceptible to the cytotoxic effects of PVP-I.
Research has found that povidone-iodine demonstrates significant cytotoxicity to HaCaT cells, even at highly diluted concentrations bmj.com. In one study, repeated exposure to povidone-iodine every 48 hours for 14 days was evaluated, showing it to be among the most cytotoxic antiseptics tested on these skin cell lines nih.govmdpi.com. The cytotoxicity tends to increase with both higher concentrations and longer exposure times bmj.com.
| PVP-I Concentration | Exposure Condition | Observed Effect | Reference |
|---|---|---|---|
| Standard and Dilutions (up to 1/512) | Prolonged direct contact | Significantly cytotoxic even at high dilutions | bmj.com |
| Not specified | Repeated exposure over 14 days | Identified as one of the most cytotoxic antiseptics | nih.gov |
Phagocytic cells, including granulocytes (such as neutrophils) and monocytes, are key components of the innate immune system and play a vital role in the inflammatory phase of wound healing by clearing debris and pathogens. Studies investigating the effect of povidone-iodine on these cells have found that concentrations typically used in clinical settings can be toxic.
Research has shown that povidone-iodine is toxic to both granulocytes and monocytes nih.govresearchgate.netnih.govresearchgate.net. An in vitro study examining the viability of these cells after a 5-minute incubation with various povidone-iodine preparations found a dose-dependent toxic effect. For monocytes, concentrations above 0.005% of one povidone-iodine preparation led to a significant decrease in viability, while for granulocytes, toxicity was observed at concentrations of 0.1% and higher researchgate.netasm.org. This suggests that the concentrations used for antisepsis (ranging from 0.1% to 20%) are toxic to these crucial immune cells nih.govresearchgate.netnih.govresearchgate.netasm.org.
| Cell Type | PVP-I Concentration (% vol/vol) | Viable Cells (%) | Reference |
|---|---|---|---|
| Granulocytes | 0.01 | >95 | asm.org |
| 0.05 | >95 | asm.org | |
| 0.1 | <5 | asm.org | |
| 0.5 | <5 | asm.org | |
| Monocytes | 0.001 | >95 | asm.org |
| 0.005 | <5 | asm.org | |
| 0.01 | <5 | asm.org | |
| 0.05 | <5 | asm.org |
Povidone-iodine is frequently used as an antiseptic for the ocular surface prior to surgery. Consequently, its potential toxicity to ocular cells, such as corneal and conjunctival cells, has been extensively studied. Research indicates that povidone-iodine can be detrimental to the viability of these specialized cells.
Studies on human conjunctival cells—including stratified squamous cells, goblet cells, and fibroblasts—have shown that even a short 5-minute treatment with PVP-I concentrations from 0.25% to 10% can significantly decrease cell viability and cause irreversible damage nih.govresearchgate.netnih.gov. On cultured rabbit corneal epithelial cell lines, PVP-I induced a dose- and treatment time-dependent decrease in cell viability, with necrosis being the predominant form of cell death observed arvojournals.org. Human corneal epithelial cell lines (HCE-T) also showed significant cytotoxicity when exposed to PVP-I nih.gov. Further research confirmed that PVP-I treatment inhibits the growth of human corneal fibroblasts and epithelial cells, abolishing mitochondrial dehydrogenase and intracellular esterase activities, and compromising cell membrane integrity ehb.be. In one study, 1% and 5% PVI was found to be cytotoxic to more than 99% of human telomerase-immortalized corneal epithelial cells mdpi.com.
| PVP-I Concentration | Exposure Time | Relative Cell Viability (Fluorescence Intensity vs. Control) | Reference |
|---|---|---|---|
| 0.25% | 5 minutes | 0.03 ± 0.01 | nih.gov |
| 2.5% | 5 minutes | 0.03 ± 0.006 | nih.gov |
| 5% | 5 minutes | 0.007 ± 0.014 | nih.gov |
| 10% | 5 minutes | 0.02 ± 0.0006 | nih.gov |
Wound Healing Modulation Research
Beyond direct cytotoxicity, the influence of povidone-iodine on the dynamic processes of wound healing, such as cell migration, is a key area of research. In vitro models that simulate aspects of wound closure are valuable tools for these investigations.
The scratch assay is a common in vitro method used to study cell migration. A "scratch" or gap is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap over time is monitored. Studies using this model have provided significant insights into how povidone-iodine affects this critical component of wound healing.
Research has demonstrated that povidone-iodine can inhibit the migration of human fibroblasts. In one study, a 1-minute treatment with povidone-iodine resulted in no migration capacity at 12 or 24 hours post-treatment, significantly reducing the percentage of wound closure compared to controls oup.com. Another investigation involving human fibroblasts, osteoblasts, and myoblasts found that exposure to PVP-I concentrations of 0.1% or higher caused the scratch defect to remain open indefinitely nih.govresearchgate.net. In contrast, closure was achieved in under 24 hours for untreated controls and for cells exposed to PVP-I concentrations below 0.1% nih.govresearchgate.net. A separate scratch assay using human dermal fibroblasts showed a significant, two-fold decrease in wound closure in cells treated with 0.2% PVP-I compared to the control group nih.gov. This inhibition of cell migration underscores the potential for povidone-iodine to delay the wound healing process nih.govnih.gov.
| Cell Type | PVP-I Concentration | Observation | Reference |
|---|---|---|---|
| Human Fibroblasts, Osteoblasts, Myoblasts | < 0.1% | Closure of scratch defect in < 24 hours | nih.gov |
| Human Fibroblasts, Osteoblasts, Myoblasts | ≥ 0.1% | Scratch defect remained open indefinitely | nih.gov |
| Human Dermal Fibroblasts | 0.2% | 2-fold decrease in wound closure compared to control | nih.gov |
| Human Skin Fibroblasts (CCD-1064Sk) | Not specified | No migration capacity at 12 or 24 hours post-treatment | oup.com |
Experimental Animal Model Research on Wound Closure and Tissue Regeneration
Povidone-iodine (PVP-I) has been the subject of numerous investigations in various animal models to elucidate its effects on the intricate processes of wound closure and tissue regeneration. These studies, employing rodent, rabbit, and porcine models, have yielded insights into its influence on the dynamics of healing.
In a rodent model, the application of a 1% povidone-iodine solution via a wick in loosely closed incisions resulted in a more prolonged impairment of healing compared to saline-soaked wicks. This suggests a potential delay in the early phases of wound repair with this specific application method nih.gov. Conversely, studies on excision wounds in mice treated with 10% povidone-iodine ointment have demonstrated an acceleration of the healing process. These studies reported a significantly higher percentage of wound contraction and accelerated re-epithelialization compared to saline-treated controls researchgate.netresearchgate.netrsu.ac.thresearchgate.net. For instance, on days 5, 8, and 14, the povidone-iodine-treated group showed a notable increase in wound closure researchgate.netresearchgate.netrsu.ac.thresearchgate.net.
A study utilizing a rat model with full-thickness circular excisions found that a polyurethane foam dressing impregnated with 3% povidone-iodine led to a statistically significant decrease in wound size by day 14 compared to other dressings nih.gov. Furthermore, this study highlighted a significant increase in the number of newly generated blood vessels in the povidone-iodine group nih.gov. In another rat model, topical application of 0.5% povidone-iodine was shown to enhance cutaneous wound closure and promote the formation and maturation of granulation tissue researchgate.netnih.gov.
In a rabbit ear wound model, the retention of povidone-iodine in the wound tissue was found to significantly inhibit re-epithelialization. However, if the povidone-iodine was rinsed off with saline, the healing effect was comparable to that of a wet dressing alone nih.gov. This underscores the importance of the application method in determining the ultimate effect on tissue regeneration.
The following table summarizes findings from various experimental animal models on the effect of povidone-iodine on wound closure.
| Animal Model | PVP-I Formulation | Key Findings on Wound Closure | Reference |
|---|---|---|---|
| Rat (Incision) | 1% PVP-I solution in a wick | Prolonged impairment of healing compared to saline. | nih.gov |
| Mouse (Excision) | 10% PVP-I ointment | Significantly higher wound contraction on days 5, 8, and 14 compared to saline. | researchgate.netresearchgate.netrsu.ac.thresearchgate.net |
| Rat (Full-thickness excision) | 3% PVP-I impregnated foam dressing | Statistically significant decrease in wound size by day 14. | nih.gov |
| Rat (Full-thickness excision) | 0.5% PVP-I solution | Enhanced cutaneous wound closure and granulation tissue formation. | researchgate.netnih.gov |
| Rabbit (Ear wound) | PVP-I solution (retained) | Significantly inhibited re-epithelialization. | nih.gov |
| Rabbit (Ear wound) | PVP-I solution (rinsed off) | Healing comparable to wet dressing alone. | nih.gov |
Histological and Molecular Markers of Healing in Povidone Iodine-Treated Wounds
Microscopic examination of povidone-iodine-treated wounds in animal models has revealed significant effects on various histological and molecular markers of healing, providing a deeper understanding of its mechanism of action.
Histological studies in mice treated with 10% povidone-iodine ointment have shown a thickening of the epidermis and a dense deposition of collagen fibers by day 14, indicating an advanced stage of tissue remodeling compared to control groups researchgate.netresearchgate.netrsu.ac.th. In a rat model, a polyurethane foam dressing with 3% povidone-iodine resulted in the highest proportion of collagen deposition and a significantly superior arrangement of collagen fibers compared to several other dressing types nih.gov. This suggests that povidone-iodine can positively influence the proliferative and remodeling phases of wound healing.
At the molecular level, research has identified several key markers that are modulated by povidone-iodine. One of the crucial growth factors in wound healing, Transforming Growth Factor-beta (TGF-β), has been shown to be upregulated in wounds treated with povidone-iodine. This increased expression of TGF-β is believed to play an important role in enhancing wound healing by promoting granulation tissue formation rsu.ac.thresearchgate.netnih.govcore.ac.uk.
Furthermore, povidone-iodine treatment has been associated with enhanced neovascularization, a critical process for supplying oxygen and nutrients to the healing tissue. Studies have demonstrated a significant increase in the number of CD34+ cells, which are endothelial progenitor cells, in povidone-iodine-treated wounds at days 5 and 8 post-injury nih.gov. This indicates a stimulation of angiogenesis.
The differentiation of epithelial cells, essential for re-establishing the skin barrier, is also influenced by povidone-iodine. An increased expression of filaggrin, a marker for epithelial cell differentiation, was observed in treated wounds at days 11 and 14 post-injury nih.gov. Additionally, the expression of alpha-smooth muscle actin (α-SMA), a marker for myofibroblast differentiation which is crucial for wound contraction, was promoted by povidone-iodine treatment nih.gov.
Conversely, povidone-iodine has been shown to modulate the inflammatory response. In one study, it was found to reduce the levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the early stages of wound healing, which may contribute to a more favorable healing environment by attenuating the acute inflammatory response nih.gov.
The table below details the observed effects of povidone-iodine on key histological and molecular markers of wound healing in research models.
| Marker | Effect of PVP-I Treatment | Significance in Wound Healing | Reference |
|---|---|---|---|
| Collagen Deposition | Increased and more organized deposition. | Provides structural integrity to the healing tissue. | researchgate.netresearchgate.netrsu.ac.thnih.gov |
| Epidermal Thickening | Increased thickness of the epidermis. | Indicates enhanced re-epithelialization. | researchgate.netresearchgate.netrsu.ac.th |
| Transforming Growth Factor-beta (TGF-β) | Increased expression. | Promotes granulation tissue formation and angiogenesis. | rsu.ac.thresearchgate.netnih.govcore.ac.uk |
| CD34+ Cells (Endothelial Progenitor Cells) | Significant increase in number. | Indicates enhanced neovascularization. | nih.gov |
| Filaggrin | Increased expression. | Marker for epithelial cell differentiation. | nih.gov |
| Alpha-Smooth Muscle Actin (α-SMA) | Promoted expression. | Indicates myofibroblast differentiation and wound contraction. | nih.gov |
| Interleukin-6 (IL-6) | Reduced levels in the early stages. | Attenuation of the acute inflammatory response. | nih.gov |
Balancing Antimicrobial Efficacy with Host Cell Compatibility for Optimal Therapeutic Index
The clinical utility of any topical antiseptic is determined by its therapeutic index, which represents the balance between its ability to eradicate pathogenic microorganisms and its potential to harm host cells involved in the healing process. Povidone-iodine is a broad-spectrum microbicide effective against a wide range of bacteria, viruses, fungi, and protozoa nih.govresearchgate.netnih.gov. Its mechanism of action, involving the release of free iodine which oxidizes microbial cellular components, contributes to its high efficacy and the lack of reported acquired bacterial resistance nih.govresearchgate.netnih.gov.
However, in vitro studies have raised concerns about the potential cytotoxicity of povidone-iodine to host cells, particularly fibroblasts, which are fundamental to wound healing nih.govresearchgate.net. High concentrations of povidone-iodine (e.g., 1% and above) have been shown to be toxic to fibroblasts in culture, leading to permanent injury and reduced cell viability and migration nih.govresearchgate.netresearchgate.netmdpi.com. For instance, a scratch assay with human dermal fibroblasts demonstrated that a 0.2% povidone-iodine concentration significantly decreased wound closure and increased apoptosis nih.gov.
Conversely, in vivo studies have often not demonstrated the same deleterious effects on wound healing, especially when lower concentrations are used researchgate.netnih.gov. This discrepancy may be attributed to the complex in vivo environment where the antiseptic is diluted by wound exudate and interacts with various proteins and cellular components, potentially neutralizing its cytotoxic effects to some extent.
Research suggests that the concentration of povidone-iodine is a critical factor in balancing its antimicrobial and cytotoxic effects. While higher concentrations (5%-10%) are recommended for disinfection, antibacterial activity has been observed at concentrations as low as 0.1% without significant host cell toxicity in vitro nih.gov. This highlights the potential for using more dilute solutions to maintain antimicrobial efficacy while minimizing harm to regenerating tissues.
The formulation of the povidone-iodine product also plays a role. For example, povidone-iodine skin cleansers and surgical scrubs that contain detergents can cause tissue damage and delay healing if not properly rinsed off nih.gov. In contrast, povidone-iodine solutions and creams, when used appropriately, have shown minimal negative impact on wound healing in in vivo models and human studies nih.gov.
Ultimately, achieving an optimal therapeutic index for povidone-iodine in a clinical setting involves a careful consideration of the concentration used, the formulation, the method of application, and the specific characteristics of the wound. The goal is to leverage its potent and broad-spectrum antimicrobial properties to prevent or treat infection while minimizing any potential impairment of the natural wound healing cascade.
Comparative Efficacy Research with Other Antiseptic and Antimicrobial Agents
Comparative Trials in Surgical Site Infection Prevention (e.g., vs. Chlorhexidine)
The prevention of surgical site infections (SSIs) is a critical aspect of patient care, and the choice of preoperative skin antiseptic is a key factor. The most debated comparison is between povidone-iodine and chlorhexidine (B1668724).
However, the debate is not entirely settled. A recent large-scale randomized clinical trial conducted in Switzerland and published in 2024 involving 3,360 patients undergoing cardiac or abdominal surgery found that povidone-iodine was non-inferior to chlorhexidine for preventing SSIs. facs.orgbjsacademy.com In this trial, the SSI rate was 5.1% in the povidone-iodine group and 5.5% in the chlorhexidine group. facs.orgbjsacademy.com This finding is significant, particularly for global health, as povidone-iodine is considerably less expensive than chlorhexidine, offering a potentially more accessible and equally effective option in low-resource settings. facs.org
| Study/Meta-Analysis (Year) | Comparison Agents | Key Finding | Relative Risk (RR) or Odds Ratio (OR) (95% CI) |
|---|---|---|---|
| Meta-Analysis (2023) nih.gov | Chlorhexidine vs. Povidone-Iodine | Chlorhexidine disinfection resulted in lower rates of overall, superficial, and deep SSIs. | Overall SSI OR: 0.67 (0.58–0.78) |
| Meta-Analysis (2023) nih.govnih.gov | Chlorhexidine vs. Povidone-Iodine | Chlorhexidine showed statistically lower rates of overall SSIs compared to povidone-iodine. | Overall SSI RR: 0.75 (0.64–0.88) |
| Meta-Analysis (2021) nih.gov | Chlorhexidine vs. Povidone-Iodine | Chlorhexidine was superior in preventing postoperative SSI, especially in clean-contaminated surgery. | Overall SSI RR: 0.65 (0.55–0.77) |
| Randomized Clinical Trial (2024) facs.orgbjsacademy.com | Alcoholic Povidone-Iodine vs. Alcoholic Chlorhexidine | Povidone-iodine was non-inferior to chlorhexidine for preventing SSI. | SSI Rate: 5.1% (PVP-I) vs. 5.5% (CHG) |
Head-to-Head Studies in Wound Management (e.g., vs. Silver Dressings, Super Oxidized Solution, Fusidic Acid)
In the management of acute and chronic wounds, povidone-iodine is often compared with other topical agents, including silver dressings and super-oxidized solutions.
Versus Silver Dressings: Comparative studies suggest that silver-containing dressings may offer advantages over povidone-iodine in wound healing. A 2024 meta-analysis of 17 studies concluded that silver dressings significantly reduced healing time compared to iodine dressings. nih.gov For instance, one clinical trial on patients with pemphigus vulgaris skin erosions found that those treated with wet silver-containing dressings had a significantly shorter wound healing time and duration of hospital stay compared to those receiving wet-to-dry povidone-iodine dressings. nih.gov Another study comparing a silver-containing hydrofiber dressing to povidone-iodine gauze for open surgical wounds noted better outcomes in pain management, comfort, and exudate handling with the silver dressing. researchgate.net A study on diabetic ulcers also found that a silver-based solution resulted in a significantly higher response rate and a greater reduction in ulcer size over 8 weeks compared to povidone-iodine. silverstreammed.com
Versus Super Oxidized Solution (SOS): Research indicates that super-oxidized solutions are often superior to povidone-iodine for wound care. Multiple studies have reported that SOS is associated with faster healing times, quicker reduction in wound size, and earlier appearance of healthy granulation tissue. cambridgemedia.com.aunih.govnjppp.com A prospective study on lower limb ulcers found the average percentage reduction in wound size after 21 days was 47% for the SOS group compared to 24% for the povidone-iodine group. In a study of diabetic foot ulcers, the median healing time was 43 days with SOS versus 55 days with povidone-iodine. cambridgemedia.com.au Furthermore, SOS has been shown to achieve better microbiological clearance and reduce signs of inflammation more rapidly than povidone-iodine. njppp.com
| Comparison Agent | Wound Type | Key Finding | Supporting Evidence |
|---|---|---|---|
| Silver Dressings | Various (Pemphigus Vulgaris, Surgical Wounds, Diabetic Ulcers) | Silver dressings were associated with shorter healing times and better patient comfort. nih.govresearchgate.net | Meta-analysis showed significantly reduced healing time with silver dressings. nih.gov |
| Super Oxidized Solution (SOS) | Various (Lower Limb Ulcers, Diabetic Foot Ulcers) | SOS demonstrated superior healing rates, faster reduction in wound size, and quicker disinfection. cambridgemedia.com.au | Multiple studies report faster healing and granulation with SOS compared to PVP-I. nih.govnjppp.comiosrjournals.org |
Comparative Activity against Specific Pathogens (e.g., MRSA Decolonization Agents)
Povidone-iodine's efficacy has been evaluated against specific, often multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), particularly in the context of nasal decolonization to prevent infections.
In vitro studies consistently demonstrate that povidone-iodine has rapid and potent bactericidal activity against MRSA. nih.gov Comparative laboratory studies have shown that 10% povidone-iodine is more active against MRSA than chlorhexidine and is effective against chlorhexidine-resistant strains. nih.govasm.org Similarly, povidone-iodine has shown bactericidal activity against mupirocin-resistant MRSA strains. asm.orgasm.org One study found that a 1:100 dilution of povidone-iodine was the most rapidly bactericidal agent against MRSA among four commonly used antiseptics, killing all MRSA within 15 seconds. nih.gov
Clinical studies on nasal decolonization present a more complex picture. Mupirocin has long been the standard agent, but concerns about resistance have prompted investigation into alternatives like povidone-iodine. pdihc.com A randomized controlled trial comparing the two for decolonizing S. aureus in healthcare workers found that mupirocin was more effective; after five days of treatment, 11.1% of the mupirocin group had positive cultures compared to 37.0% in the povidone-iodine group. benthamdirect.com A large trial in intensive care units (ICUs) also found mupirocin to be superior to an iodophor for reducing nasal S. aureus carriage. jwatch.orgucihealth.org However, the same study noted that both agents, when combined with daily chlorhexidine bathing, resulted in significantly fewer S. aureus bloodstream infections compared to historical controls where no nasal decontamination was used. jwatch.org Other research suggests that a single application of 10% povidone-iodine can significantly reduce nasal MRSA for at least 6 hours, which may be sufficient for short-term suppression during the perioperative period. nih.govresearchgate.net
Performance in Biofilm Eradication Compared to Other Agents
Bacterial biofilms, which are structured communities of bacteria, pose a significant challenge in wound care and on medical implants as they are highly resistant to antimicrobial agents. Povidone-iodine's ability to eradicate biofilms has been compared with other antiseptics.
Povidone-iodine has demonstrated potent efficacy against biofilms formed by various microbes prevalent in chronic wounds. nih.gov It is considered to have a broader spectrum of antimicrobial activity and greater antibiofilm efficacy compared to agents like polyhexanide (PHMB) and silver-containing products. nih.gov An in vitro study found that iodine-containing dressings had greater antimicrobial efficacy against mature biofilms of Pseudomonas aeruginosa and Staphylococcus aureus over a 24-hour period compared to silver-based dressings. nih.gov
However, the complete eradication of established biofilms remains difficult for most antiseptics. One study assessing antiseptics on infected implant materials found that while povidone-iodine, hydrogen peroxide, and chlorhexidine all decreased the S. aureus biofilm burden, none were able to achieve a 3-log reduction, the threshold for being considered bactericidal against biofilms. mdpi.com In contrast, another study on orthopedic surfaces found that a combination of 10% povidone-iodine and hydrogen peroxide was highly effective, completely eradicating mature MRSA biofilms from cobalt-chrome and oxidized zirconium surfaces. nih.gov
| Comparison Agent(s) | Biofilm Type / Surface | Key Finding | Reference |
|---|---|---|---|
| Polyhexanide (PHMB), Silver | Chronic Wound Biofilms (in vitro) | PVP-I showed a broader spectrum and more potent antibiofilm efficacy. | nih.gov |
| Hydrogen Peroxide, Chlorhexidine | S. aureus Biofilm on Implant Material | PVP-I reduced biofilm burden but was not fully bactericidal (<3-log reduction). | mdpi.com |
| Hydrogen Peroxide (in combination) | MSSA & E. coli Biofilms on Orthopedic Surfaces | 10% PVP-I + Hydrogen Peroxide had the greatest effect, eradicating mature biofilm on some surfaces. | nih.gov |
| Sodium Hypochlorite, Chlorhexidine | P. gingivalis & S. mutans Biofilm on Titanium | Liquid sodium hypochlorite was most effective in dissolving biofilm residues, though all agents showed antibacterial activity. | mdpi.com |
Efficacy in Specialized Applications (e.g., Ophthalmic, Oral, Peritoneal)
Ophthalmic Applications: Povidone-iodine is widely regarded as the gold standard for preoperative antisepsis in ophthalmic surgery to prevent endophthalmitis. nih.gov Its broad-spectrum activity is highly effective in reducing bacterial counts on the ocular surface. However, chlorhexidine has emerged as a viable alternative. An in vitro study found 0.1% chlorhexidine to be more effective than 5% povidone-iodine in reducing bacterial colony-forming units. nih.govresearchgate.net Clinical comparisons have found that while endophthalmitis rates are similarly low with both agents, chlorhexidine may be better tolerated by patients, causing less ocular surface discomfort. nih.govresearchgate.net For patients with an iodine allergy, 0.05% aqueous chlorhexidine is a recommended alternative. nih.gov
Peritoneal Applications: In the context of peritoneal dialysis (PD), preventing catheter exit-site infections (ESIs) is crucial. Studies comparing antiseptics for exit-site care have yielded mixed results. A study comparing 2% chlorhexidine with 10% povidone-iodine found that chlorhexidine-alcohol reduced the risk of PD catheter ESI by half compared to povidone-iodine. heraldopenaccess.usheraldopenaccess.us However, a separate study comparing povidone-iodine to normal saline for exit-site care found no significant difference in the incidence of ESIs or peritonitis between the two groups, though povidone-iodine was associated with significantly more local side effects like itching and skin irritation. nih.gov Conversely, a study in hemodialysis patients found that prophylactic povidone-iodine ointment at the exit site significantly reduced both ESIs and bacteremia compared to an untreated group. nih.gov
Advanced Research Methodologies and Experimental Models in Povidone Iodine Studies
Biofilm Reactor Systems and Quantitative Biofilm Assays (e.g., Crystal Violet Staining, CFU Enumeration, Confocal Laser Scanning Microscopy)
Biofilms, which are structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously resistant to antimicrobial agents. Therefore, specialized models are required to assess the efficacy of povidone-iodine against these complex structures.
Biofilm reactor systems are designed to cultivate biofilms in a controlled and reproducible manner, simulating the conditions found in chronic wounds or on medical implants. The CDC (Centers for Disease Control and Prevention) biofilm reactor is a commonly used system where biofilms are grown on removable coupons. nih.govnih.gov These reactors allow for the testing of antiseptics against mature and developing biofilms under various conditions.
Once biofilms are established, their disruption and the viability of the embedded microorganisms are quantified using a variety of assays:
Crystal Violet Staining: This is a simple and widely used method for quantifying the total biofilm biomass. The crystal violet dye stains the cells and the extracellular matrix. After washing away excess dye, the bound dye is solubilized, and the absorbance is measured, which correlates with the amount of biofilm. mdpi.com
Colony-Forming Unit (CFU) Enumeration: To determine the number of viable bacteria within a biofilm after treatment with povidone-iodine, the biofilm is physically disrupted, and the resulting suspension is serially diluted and plated on growth media. The number of colonies that grow after incubation provides a direct measure of the viable bacterial load. mdpi.com
Confocal Laser Scanning Microscopy (CLSM): This advanced imaging technique allows for the three-dimensional visualization of the biofilm structure. By using fluorescent stains that differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide), CLSM can provide detailed information on the spatial distribution of viable and non-viable cells within the biofilm following exposure to povidone-iodine. researchgate.net
Studies utilizing these methodologies have demonstrated the efficacy of povidone-iodine in eradicating biofilms of clinically relevant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov
| Methodology | Organism | Key Finding |
|---|---|---|
| CDC Biofilm Reactor & CFU Enumeration | Pseudomonas aeruginosa | No viable biofilm material recovered after 4 and 24 hours of treatment with 100% and 10% povidone-iodine ointment. nih.gov |
| CDC Biofilm Reactor & CFU Enumeration | Candida albicans/MRSA | No viable biofilm material recovered after 4 and 24 hours of treatment with 100% povidone-iodine ointment. nih.gov |
| Crystal Violet Staining & CFU Enumeration | Staphylococcus aureus | Significant reduction in biofilm biomass and viable bacterial counts compared to untreated controls. mdpi.com |
Cell Culture Models for Cytotoxicity and Anti-Inflammatory Research (e.g., MTT Assay, Flow Cytometry, Gene Expression Analysis)
While potent in its antimicrobial action, it is crucial to assess the potential cytotoxicity of povidone-iodine on host cells to ensure its safe use in clinical practice. Cell culture models provide a valuable tool for these investigations.
Cell culture models involve growing specific cell types, such as human fibroblasts and keratinocytes, in vitro. nih.gov These cells are then exposed to various concentrations of povidone-iodine, and the effects on cell viability, proliferation, and function are evaluated using a variety of assays:
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. abcam.combiotium.com Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product. youtube.com The amount of formazan produced is proportional to the number of living cells. The MTT assay has been used to determine the cytotoxicity of povidone-iodine on various cell lines, including HeLa cells and preosteoblastic cells. researchgate.netnih.gov
Flow Cytometry: This technique allows for the rapid analysis of individual cells in a suspension. It can be used to assess various cellular parameters, including cell viability, apoptosis (programmed cell death), and cell cycle progression. nih.gov For instance, flow cytometry with Annexin V staining can be used to quantify the number of apoptotic cells after treatment with povidone-iodine. researchgate.net
Gene Expression Analysis: To understand the molecular mechanisms underlying the effects of povidone-iodine on cells, researchers can analyze changes in gene expression. Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) can be used to measure the expression levels of specific genes involved in inflammation, wound healing, and apoptosis. researchgate.net
These cell culture-based studies have provided valuable insights into the dose-dependent cytotoxic effects of povidone-iodine and have helped in understanding its impact on cellular processes. nih.govresearchgate.net
| Assay | Cell Type | Key Finding |
|---|---|---|
| MTT Assay | HeLa Cells | Maximum cytotoxicity observed at concentrations of ≥1562 µg/mL. researchgate.net |
| MTT Assay | Preosteoblastic Cells | Reduced proliferation for all treatments, with normal levels returning at a 1:1000 dilution. nih.gov |
| Live/Dead® Assay | Human Fibroblasts | Significantly reduced cell viability. nih.govmdpi.com |
| Flow Cytometry (Annexin V) | Human Dermal Fibroblasts | Used to determine apoptosis. researchgate.net |
Ex vivo Tissue Models for Antimicrobial and Healing Assessment
Ex vivo tissue models bridge the gap between in vitro studies and in vivo animal models. These models utilize excised living tissue, such as porcine or human skin, maintained in a viable state in the laboratory for a short period. nih.govbiorxiv.org
These models offer a more clinically relevant environment for testing povidone-iodine as they retain the complex three-dimensional structure and physiological properties of the tissue. nih.gov Ex vivo models have been used to:
Assess Antimicrobial Efficacy: The activity of povidone-iodine against bacteria on the skin surface and within the tissue can be evaluated. For example, an ex vivo porcine vaginal mucosa model was used to demonstrate a significant reduction in the bacterial load of MSSA and MRSA after treatment with povidone-iodine. nih.gov
Evaluate Tissue Tolerance: The impact of povidone-iodine on the viability and integrity of the skin tissue can be examined. This is crucial for understanding the potential for irritation or damage to the surrounding healthy tissue during wound treatment. Studies have used human ex vivo skin models to show that povidone-iodine is more active against MRSA and better tolerated by human nasal ciliary epithelium compared to other antiseptics. nih.govresearchgate.net
The use of ex vivo models provides a more accurate prediction of how povidone-iodine will perform in a clinical setting compared to simpler in vitro tests.
Pre-clinical Animal Models for Infection Control and Wound Healing
Pre-clinical animal models are an essential step in the evaluation of povidone-iodine before it can be used in humans. These models allow for the investigation of its efficacy and safety in a living organism, providing insights into its effects on infection control and the complex process of wound healing.
Animal models, often involving rodents or pigs, are used to create standardized wounds that can be infected with specific pathogens. The application of povidone-iodine to these wounds allows researchers to assess its ability to:
Control Infection: The bacterial load in the wound tissue can be quantified over time to determine the effectiveness of povidone-iodine in reducing or eliminating infection.
Promote Wound Healing: The rate of wound closure, the formation of new tissue (granulation), and the re-establishment of the skin barrier (re-epithelialization) can be monitored. Some studies in rodent models have suggested that povidone-iodine treatment can enhance wound healing through increased expression of transforming growth factor-beta and neovascularization. nih.gov
While animal models are invaluable, it is important to acknowledge the physiological differences between animal and human skin, and the results from these studies must be interpreted with caution. nih.gov
Clinical Trial Designs and Methodological Considerations (e.g., Randomized Controlled Trials, Prospective Cohort Studies, Systematic Reviews, Meta-analyses)
The ultimate evidence for the clinical efficacy of povidone-iodine comes from well-designed human studies. Various clinical trial designs are employed to evaluate its effectiveness in different clinical applications, such as surgical site infection prevention and wound care.
Randomized Controlled Trials (RCTs): RCTs are considered the gold standard for evaluating the effectiveness of medical interventions. In an RCT, participants are randomly assigned to receive either povidone-iodine or a control treatment (e.g., another antiseptic or a placebo). nih.govnih.govresearchgate.net The outcomes, such as the incidence of surgical site infection, are then compared between the groups. Several RCTs have compared the efficacy of povidone-iodine with chlorhexidine (B1668724) for preoperative skin antisepsis. oup.comnih.gov
Prospective Cohort Studies: In these observational studies, a group of individuals (a cohort) is followed over time to observe the outcomes of interest. For example, a cohort of patients receiving povidone-iodine for wound care could be compared to a cohort receiving a different treatment.
These clinical studies are essential for establishing evidence-based guidelines for the use of povidone-iodine in clinical practice. The findings from these trials can sometimes be conflicting, highlighting the need for ongoing research and careful consideration of the specific clinical context. nih.govnih.gov
Future Research Directions and Emerging Academic Applications
Development of Novel Povidone Iodine Formulations and Delivery Systems for Enhanced Efficacy and Reduced Cytotoxicity
Research is actively pursuing the creation of new povidone iodine formulations and delivery systems to improve its effectiveness while minimizing adverse effects on host tissues. Conventional povidone iodine solutions can exhibit cytotoxicity at higher concentrations, which may impact wound healing. oup.comistanbulmedicaljournal.orgchinesechemsoc.org Novel approaches aim to control the release of iodine, thereby maintaining potent antimicrobial activity with reduced toxicity.
One area of focus is the development of slow-release delivery systems, such as those utilizing composite dressings or liposomes. nih.govnih.gov Liposomal formulations, for instance, can act as microreservoirs, prolonging the release of the active ingredient and potentially offering improved tolerability and efficacy at the site of action. nih.gov Studies have explored liposomal PVP-I for ophthalmic applications, demonstrating excellent antimicrobial efficacy in vitro and good local tolerability in clinical studies. nih.gov
Another avenue involves incorporating povidone iodine into biodegradable materials and nanoparticles. chinesechemsoc.orgmdpi.comresearchgate.net For example, composite materials combining biodegradable polymers with povidone iodine have shown promise in wound therapy in veterinary medicine, exhibiting significant antibacterial effects. mdpi.com Nanoparticle-based iodophors are being investigated to achieve lower cellular toxicity while maintaining antibacterial and wound healing performance compared to conventional formulations. chinesechemsoc.orgresearchgate.net These novel systems aim to optimize the balance between antimicrobial action and tissue compatibility.
Exploration of Povidone Iodine in Combating Multi-Drug Resistant Organisms
The increasing prevalence of multi-drug resistant organisms (MDROs) poses a significant challenge in healthcare. Povidone iodine's broad-spectrum activity and the lack of reported acquired resistance make it a valuable agent in this context. frontiersin.orgopenaccessjournals.comd-nb.inforesearchgate.net Research continues to investigate its efficacy against a wide range of resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multi-resistant Gram-negative bacilli. nih.govfrontiersin.orgnih.govrjptonline.org
Studies have demonstrated the effectiveness of povidone iodine against bacterial biofilms, which are often associated with chronic infections and increased resistance to antimicrobial agents. d-nb.infofrontiersin.orgnih.govasm.orgsymbiosisonlinepublishing.com Low-dose povidone iodine formulations have been shown to eradicate robust biofilms of MDROs like MRSA, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Candida albicans in vitro. d-nb.infosymbiosisonlinepublishing.com This highlights the potential of povidone iodine, particularly in novel formulations, to address infections where biofilms play a significant role. Comparative studies have also indicated that povidone iodine can be more active than other antiseptics like chlorhexidine (B1668724) against resistant strains. nih.govasm.org
Further Investigation into Povidone Iodine's Role in Antiviral Strategies for Emerging Pathogens
Povidone iodine has demonstrated virucidal activity against a variety of viruses, including respiratory viruses and those of significant global concern. openaccessjournals.comresearchgate.netmedcraveonline.commdpi.comnih.gov Research is ongoing to further explore its potential role in antiviral strategies, particularly in the context of emerging pathogens. Studies have shown its effectiveness against coronaviruses like MERS-CoV and SARS-CoV-2 in vitro. researchgate.netmedcraveonline.commdpi.comnih.govtandfonline.com
Investigations are delving into the mechanisms of povidone iodine's antiviral action, which is primarily attributed to the oxidation of crucial viral structures by free iodine. mdpi.com Research using in vitro models with viruses like Zika and Chikungunya has shown that povidone iodine can drastically reduce viral replication in infected cells without causing significant cellular toxicity. mdpi.com Furthermore, studies are evaluating the clinical effectiveness of povidone iodine in reducing viral load, for example, through the use of mouthwashes and gargles for respiratory viruses. medcraveonline.comnih.gov While in vitro data are promising, further large-scale clinical studies are needed to fully establish its role in preventing and managing viral infections caused by emerging pathogens. medcraveonline.comtandfonline.com
Research on Long-Term Safety and Systemic Effects in Specific Patient Populations.
While povidone iodine is generally considered safe for topical use, particularly in short-term applications, research continues to investigate its long-term safety and potential systemic effects, especially in specific patient populations who may be more vulnerable. geneesmiddeleninformatiebank.nlfrontiersin.org Concerns exist regarding iodine absorption, particularly when applied to large wound surfaces or in individuals with compromised thyroid function. geneesmiddeleninformatiebank.nlfrontiersin.orgresearchgate.net
Studies are exploring the impact of excessive iodine exposure from povidone iodine on thyroid function, especially in neonates and individuals with pre-existing thyroid conditions. geneesmiddeleninformatiebank.nlfrontiersin.org Additionally, research is investigating potential systemic effects beyond thyroid dysfunction, such as impacts on renal and cardiovascular systems, particularly in vulnerable populations or with prolonged exposure. frontiersin.org Case reports highlight the need for monitoring iodine exposure in specific patient groups, such as children undergoing peritoneal dialysis where povidone iodine is used in sterile procedures. frontiersin.org Further research, including large-scale clinical trials, is needed to provide more comprehensive data on the long-term safety and systemic effects of povidone iodine in diverse patient populations. medcraveonline.comtandfonline.com
Optimization of Povidone Iodine Concentrations for Targeted Cellular Responses and Wound Healing Promotion.
The effect of povidone iodine concentration on both antimicrobial efficacy and host tissue response, including wound healing, is a critical area of research. While higher concentrations offer rapid bactericidal activity, they can also exhibit cytotoxicity to host cells involved in the healing process, such as fibroblasts and keratinocytes. oup.comistanbulmedicaljournal.orgchinesechemsoc.org Conversely, lower concentrations may be less cytotoxic but could have reduced antimicrobial efficacy against certain pathogens or biofilms. oup.commdpi.com
Research is focused on identifying optimal povidone iodine concentrations that maximize antimicrobial activity while minimizing detrimental effects on wound healing. Studies have suggested that diluted solutions (e.g., 0.1% to 5%) might be more effective in killing common wound contaminants than the 10% stock solution, potentially due to increased availability of free iodine at lower concentrations. oup.comrjptonline.org In vitro studies have investigated the cytotoxicity of various povidone iodine concentrations on different cell types relevant to wound healing, with results indicating dose-dependent toxicity. oup.comistanbulmedicaljournal.orgresearchgate.netplos.orgresearchgate.net
Furthermore, research is exploring the potential of povidone iodine to positively influence wound healing processes, such as promoting neovascularization and reducing excessive inflammation, particularly when used in appropriate formulations and concentrations. researchgate.netmdpi.comkarger.com Novel formulations, including hydrogels and those combined with other biomaterials, are being developed and tested to enhance wound healing while providing antimicrobial protection. nih.govmdpi.commdpi.comkarger.com
Below is a table summarizing some research findings on the effect of Povidone Iodine concentration on cell viability:
| Cell Type | Povidone Iodine Concentration | Effect on Cell Viability | Source |
| Granulocytes | > 0.05% | Toxic | oup.com |
| Monocytes | > 0.05% | Some toxicity | oup.com |
| Monocytes | > 1% | Complete toxicity | oup.com |
| Keratinocytes | > 0.004% | 100% Toxic | oup.com |
| Chondrocytes, Tenocytes, Fibroblast-like Synoviocytes | 0.3% | Lowest toxicity | researchgate.net |
| Bovine Endometrial Epithelial Cells | ≥ 0.025% | Significantly decreased | plos.org |
Application in Veterinary and Agricultural Antimicrobial Research.
Povidone iodine's broad-spectrum antimicrobial properties also lend themselves to research and application in veterinary and agricultural settings. Infections in animals and on agricultural surfaces can have significant economic and health impacts. Research is exploring the use of povidone iodine for preventing and treating infections in various animal species and for disinfection purposes in agricultural environments.
In veterinary medicine, studies are investigating the efficacy of povidone iodine in treating common infections and as a pre-surgical antiseptic. For instance, research has evaluated the use of povidone iodine infusion for treating postpartum reproductive disorders in beef cattle, showing a reduction in bacterial infection and acceleration of uterine involution. bio-conferences.org Studies have also examined the effectiveness of dilute povidone iodine solutions for ocular surface disinfection in dogs. nih.gov
Furthermore, novel povidone iodine-based materials, such as composite bioscapes, are being developed and tested for wound treatment in animals, demonstrating antibacterial effects and promoting healing. mdpi.com The potential for povidone iodine in agricultural antimicrobial research includes its use in disinfectants for equipment, surfaces, and potentially in addressing plant pathogens, although specific research in this area was less prominent in the search results. The lack of reported resistance to povidone iodine makes it an attractive option for reducing the reliance on antibiotics in both veterinary and potentially agricultural applications. frontiersin.orgopenaccessjournals.com
Q & A
Q. What is the mechanism of antimicrobial action of povidone iodine, and how does its chemical composition influence this activity?
Povidone iodine releases free iodine (I₂), which oxidizes microbial proteins, nucleotides, and fatty acids, leading to cell death. The polyvinylpyrrolidone (PVP) carrier enables sustained iodine release while reducing irritation. Chemical stability is influenced by pH, solvent composition (e.g., n-propanol), and stabilizers like potassium iodide, which prevent iodine sublimation .
Q. How can researchers accurately quantify free iodine concentrations in povidone iodine formulations?
Use iodometric titration with 0.05N sodium thiosulfate or spectrophotometric analysis at 290–360 nm wavelengths to measure free iodine. Pharmacopeial methods (e.g., USP) standardize validation protocols, including recovery tests and inter-laboratory reproducibility checks .
Q. What are the recommended safety protocols for handling povidone iodine in laboratory settings?
Follow safety data sheet (SDS) guidelines: use gloves, eye protection, and ventilation. Although classified as non-hazardous under CLP regulations, avoid prolonged skin contact with concentrated solutions (>5%) and store at controlled room temperature to prevent degradation .
Advanced Research Questions
Q. How should researchers design experiments to address conflicting clinical data on povidone iodine’s efficacy in reducing post-surgical infections?
Conduct systematic reviews with meta-regression to identify confounding variables (e.g., application time, concentration). Design randomized controlled trials (RCTs) stratified by surgical type, using standardized endpoints (e.g., CDC criteria for surgical site infections). For example, in cesarean sections, compare 10% vs. 5% solutions with matched contact times .
Q. What methodological considerations are critical when extrapolating in vitro virucidal data of povidone iodine to in vivo or clinical settings?
Simulate physiological conditions: incorporate mucin in in vitro models to assess iodine binding, and validate exposure times (e.g., 15 seconds–2 minutes). Use ex vivo human corneal or nasal mucosa models to evaluate tissue toxicity thresholds. For SARS-CoV-2, correlate in vitro log-reduction values with clinical salivary viral load reductions .
Q. How can researchers optimize povidone iodine concentrations for antimicrobial efficacy while minimizing cytotoxicity in tissue applications?
Perform dose-response studies using:
- Microbial kill curves : Test 0.1%–10% solutions against biofilm-forming pathogens (e.g., Staphylococcus aureus).
- Cytotoxicity assays : Measure fibroblast viability (MTT assay) at varying concentrations. For ocular use, 1.25% povidone iodine achieves >4-log pathogen reduction with minimal epithelial damage .
Q. What factors influence the stability of iodine in povidone iodine formulations, and how can these be controlled in experimental preparations?
Key factors include:
- Solvent composition : n-Propanol (5–45%) enhances iodine solubility and stability.
- pH : Maintain acidic conditions (pH 2–4) to prevent iodine hydrolysis.
- Stabilizers : Add 1.17–5.72% potassium iodide to reduce iodine volatility. Monitor stability via accelerated aging tests (40°C/75% RH) and HPLC quantification of free iodine .
Q. How do researchers compare the biocidal efficacy of povidone iodine with other iodine species (e.g., molecular iodine) in controlled experimental models?
Use time-kill assays under standardized ASTM conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
